HG-7-85-01-Decyclopropane
描述
Structure
3D Structure
属性
分子式 |
C28H27F3N6O2S |
|---|---|
分子量 |
568.6 g/mol |
IUPAC 名称 |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38) |
InChI 键 |
UTIKCWPCBLCAGJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
HG-7-85-01 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of HG-7-85-01
Introduction
HG-7-85-01 is a potent, selective, and preclinical type II ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It has garnered significant interest from the research community for its ability to target wild-type and, notably, mutant forms of several oncogenic kinases.[1] This guide provides a comprehensive technical overview of HG-7-85-01, focusing on its mechanism of action, target profile, quantitative inhibition data, and the detailed experimental protocols used for its characterization. Its development was driven by the need to overcome acquired resistance to first and second-generation TKIs in cancers like Chronic Myeloid Leukemia (CML).[2] The primary mechanism for this resistance is often the T315I "gatekeeper" mutation in the BCR-ABL kinase, which sterically hinders the binding of many inhibitors.[2][3]
Core Mechanism of Action: Type II Kinase Inhibition
HG-7-85-01 functions as a type II ATP-competitive inhibitor.[4] Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors like HG-7-85-01 bind to and stabilize the inactive "DFG-out" conformation.[5][6] In this state, the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped.[6] This mode of action allows the inhibitor to access an additional hydrophobic pocket adjacent to the ATP-binding site, enabling it to accommodate bulky amino acid substitutions at the gatekeeper residue, such as the T315I mutation in BCR-ABL.[3][7] By stabilizing the inactive state, HG-7-85-01 prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[5] A cocrystal structure of HG-7-85-01 with the Src kinase has confirmed its binding as a type II inhibitor.[6]
Data Presentation: Quantitative Inhibition Profile
HG-7-85-01 demonstrates high potency against a specific set of wild-type and mutant kinases implicated in various cancers.[5] Its selectivity is highlighted by its weak or non-existent inhibition of other kinases (IC50 >2000 nM).[3][4]
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Bcr-Abl | T315I | 3 | [3][4][5] |
| KDR (VEGFR2) | Wild-Type | 20 | [3][4][5] |
| RET | Wild-Type | 30 | [3][4][5] |
| Other Kinases | N/A | >2000 |[3][4] |
Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference(s) |
|---|---|---|---|
| Ba/F3 | Nonmutant BCR-ABL | 60 - 140 | [4] |
| Ba/F3 | BCR-ABL-T315I | 60 - 140 | [4] |
| Ba/F3 | human c-Src | 190 | [4] |
| Ba/F3 | T338I Src | 290 | [4] |
| Ba/F3 | T338M Src | 150 |[4] |
Table 3: Comparative Efficacy (IC50 in nM) of HG-7-85-01 against BCR-ABL Mutants
| BCR-ABL Mutant | HG-7-85-01 | Imatinib | Dasatinib | Nilotinib | Ponatinib |
|---|---|---|---|---|---|
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 3 | >10000 | >5000 | >10000 | 10 - 20 |
Data derived from cellular proliferation assays.[8]
Table 4: Pharmacokinetic Parameters of HG-7-85-01
| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Clearance (mL/min/kg) | Reference(s) |
|---|---|---|---|---|---|---|
| Mouse | 10 | 5 | 1.1 | 106 | 23 | [5] |
| Rat | 2 | 19 | 5.8 | 292 | 13 | [5] |
Note: The compound has demonstrated limited oral bioavailability.[5]
Key Signaling Pathways
HG-7-85-01 exerts its cellular effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth.[5] The primary pathways affected are those downstream of BCR-ABL, PDGFRα, and Kit.[5][6][9] Inhibition of these constitutively active kinases leads to the suppression of key signaling nodes such as STAT5, Ras/MAPK (ERK), and PI3K/Akt, ultimately resulting in cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[4][6]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the characterization of kinase inhibitors. The following sections describe the methodologies for key assays used in the evaluation of HG-7-85-01.
Biochemical Kinase Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase enzyme.[1][8]
Methodology:
-
Compound Preparation : Prepare a serial dilution of HG-7-85-01 in an appropriate solvent (e.g., DMSO) and then further dilute into the assay buffer.[5]
-
Reaction Setup : In a 96- or 384-well plate, add the purified recombinant kinase enzyme to wells containing the different concentrations of HG-7-85-01.[1][5] Allow for a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor binding.[5]
-
Initiation : Start the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration should be close to the Km for the specific kinase.[5][10]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[5]
-
Detection : Terminate the reaction (e.g., with EDTA) and quantify the amount of phosphorylated substrate or the amount of ATP remaining.[5][10] This is often accomplished using luminescence-based assays like ADP-Glo™ or Kinase-Glo®, where the light output is inversely proportional to kinase activity.[1][5]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[5][8]
Cell-Based Proliferation Assay
This protocol is used to determine the half-maximal effective concentration (EC50 or IC50) of an inhibitor on the growth and viability of specific cell lines.[8][9]
Methodology:
-
Cell Seeding : Seed hematopoietic cells (e.g., Ba/F3) engineered to express the target kinase (wild-type or mutant) into 96-well plates at a predetermined density.[8][9] For adherent cells, allow them to adhere overnight.[10]
-
Compound Treatment : Prepare serial dilutions of HG-7-85-01 in cell culture medium and add them to the appropriate wells.[9] Include a vehicle-only (e.g., DMSO) control.[10]
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow the compound to exert its effect.[8]
-
Viability Assessment : Add a cell viability reagent such as MTT, MTS, or a luminescence-based reagent like CellTiter-Glo® according to the manufacturer's instructions.[8]
-
Data Acquisition : If using MTT/MTS, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance using a microplate reader.[1][8] For luminescence assays, measure the light output.[9]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the EC50 value.[9]
Western Blotting for Phosphoprotein Analysis
This protocol is used to detect changes in the phosphorylation state of the target kinase and its downstream substrates following inhibitor treatment.[10]
Methodology:
-
Sample Preparation : Treat cells with HG-7-85-01 for the desired time, then work quickly on ice to harvest. Lyse the cells using a fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane to prevent non-specific antibody binding. Use 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk, as its casein content can cause high background with phospho-specific antibodies.[10]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Following washes in TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with antibodies for the total protein (to confirm the effect is on phosphorylation, not protein level) and a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[10]
Conclusion
HG-7-85-01 is a potent and selective type II kinase inhibitor with a well-defined mechanism of action.[5] Its ability to effectively inhibit kinases harboring the T315I gatekeeper mutation, a major source of clinical resistance, makes it a valuable tool for cancer research.[2] The compound potently inhibits key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on its targets.[5][6] While its limited oral bioavailability presents a challenge for clinical development, its efficacy, particularly in combination therapies, has been demonstrated in preclinical models.[2][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating novel strategies to overcome TKI resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
HG-7-85-01: A Technical Target Profile of a Potent Type II Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, ATP-competitive kinase inhibitor characterized as a "type II" inhibitor. This classification signifies its mechanism of action, which involves binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition provides a distinct advantage over type I inhibitors, particularly in overcoming acquired resistance mediated by "gatekeeper" mutations in the ATP-binding pocket of target kinases. This technical guide provides a comprehensive overview of the target profile of HG-7-85-01, including its primary targets, inhibitory potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research.
Primary Target Profile
Extensive preclinical research has identified HG-7-85-01 as a multi-targeted kinase inhibitor with high potency against several oncogenic kinases. Its primary targets include Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[1] A key feature of HG-7-85-01 is its robust activity against the T315I "gatekeeper" mutation in Bcr-Abl, a common mechanism of resistance to first and second-generation inhibitors in the treatment of Chronic Myeloid Leukemia (CML).[1] The inhibitor also demonstrates significant activity against other clinically relevant kinases such as KDR (VEGFR2) and RET.[2][3]
While some sources have suggested c-MET and RON as primary targets of HG-7-85-01, comprehensive, publicly available kinome-wide screening data to definitively support this is limited. Therefore, the core and most extensively validated target profile of HG-7-85-01 centers on the Bcr-Abl/PDGFRα/KIT/Src axis.
Quantitative Inhibitory Activity
The potency of HG-7-85-01 has been quantified through various biochemical and cellular assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[2][3] |
| KDR (VEGFR2) | Wild-Type | 20[2][3] |
| RET | Wild-Type | 30[2][3] |
| Other Kinases | - | >2000[2][3] |
Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | Bcr-Abl (non-mutant) | 60 - 140 |
| Ba/F3 | Bcr-Abl (T315I) | 60 - 140 |
| Ba/F3 | c-Src | 190 |
| Ba/F3 | T338I Src | 290 |
| Ba/F3 | T338M Src | 150 |
Signaling Pathway Modulation
HG-7-85-01 exerts its cellular effects by inhibiting key signaling pathways that are constitutively activated in various cancers, leading to the suppression of cell proliferation and the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target profile and cellular activity of kinase inhibitors like HG-7-85-01.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of purified kinases.
Methodology:
-
Protein Expression and Purification: Recombinant wild-type and mutant kinase domains (e.g., Bcr-Abl, Src) are expressed in and purified from an appropriate expression system, such as baculovirus-infected insect cells.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific peptide substrate (e.g., a biotinylated peptide with a tyrosine residue), and ATP.
-
Compound Incubation: A serial dilution of HG-7-85-01 is added to the wells and incubated with the kinase prior to the addition of ATP to allow for binding.
-
Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then terminated by the addition of a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays with ³³P-labeled ATP or non-radiometric methods like fluorescence polarization or luminescence-based assays that detect ADP formation (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
References
An In-depth Technical Guide to the Kinase Inhibitor HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, ATP-competitive, type II inhibitor of several wild-type and mutant kinases, demonstrating significant activity against BCR-ABL, platelet-derived growth factor receptor alpha (PDGFRα), c-Kit, and Src kinases. Notably, it has shown efficacy against the T315I "gatekeeper" mutation of BCR-ABL, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data related to HG-7-85-01. Detailed experimental protocols for key assays and visualizations of the primary signaling pathway are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
HG-7-85-01 is a complex small molecule with the IUPAC name 3-[2-(Cyclopropanecarbonylamino)-[1][2]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C31H31F3N6O2S | [1] |
| Molecular Weight | 608.68 g/mol | [1][2] |
| CAS Number | 1258391-13-7 | [1] |
| Appearance | Solid powder | |
| Solubility | DMSO: 100 mg/mL (164.29 mM) | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In Solvent) | -80°C for 1 year | [2] |
Elemental Analysis:
| Element | Percentage |
| Carbon (C) | 61.17% |
| Hydrogen (H) | 5.13% |
| Fluorine (F) | 9.36% |
| Nitrogen (N) | 13.81% |
| Oxygen (O) | 5.26% |
| Sulfur (S) | 5.27% |
Mechanism of Action
HG-7-85-01 is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors target the inactive "DFG-out" conformation. This mode of action allows HG-7-85-01 to accommodate the bulky isoleucine residue of the T315I gatekeeper mutation in BCR-ABL, which sterically hinders the binding of many other inhibitors.[3] By stabilizing the inactive state, HG-7-85-01 prevents the kinase from adopting the active conformation required for ATP binding and subsequent phosphorylation of downstream substrates. This leads to the inhibition of signaling pathways that drive cell proliferation and survival.[3]
In Vitro and In Vivo Activity
Kinase Inhibition Profile
HG-7-85-01 has demonstrated potent inhibitory activity against a panel of kinases, with particularly high potency against the T315I mutant of BCR-ABL.
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [4] |
| KDR (VEGFR2) | Wild-Type | 20 | [4] |
| RET | Wild-Type | 30 | [4] |
| Other Kinases | - | >2000 | [4] |
Cellular Activity
In cellular assays, HG-7-85-01 effectively inhibits the proliferation of cancer cells driven by its target kinases. Treatment with HG-7-85-01 leads to G0/G1 cell cycle arrest and the induction of apoptosis in BCR-ABL-expressing cells.[4] It has shown high potency against cells expressing both non-mutant BCR-ABL and the BCR-ABL-T315I mutant, with IC50 values in the range of 0.06-0.14 μM.[4]
In Vivo Studies
In vivo experiments in mouse models have shown that HG-7-85-01 can inhibit the growth of tumors driven by BCR-ABL. Combination studies with the allosteric inhibitor GNF-5 have demonstrated at least additive effects against both wild-type and T315I-mutant BCR-ABL in vivo.
Signaling Pathway
HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting the downstream signaling cascades of its target kinases. The primary pathway affected in the context of CML is the BCR-ABL signaling pathway.
Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.
Experimental Protocols
In Vitro Kinase Activity Assay
This protocol outlines the determination of the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of purified kinases.
Methodology:
-
Protein Expression and Purification: Recombinant kinase domains (e.g., wild-type and T315I mutant BCR-ABL) are expressed and purified from a suitable system like baculovirus-infected insect cells.
-
Assay Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific peptide substrate, and ATP.
-
Compound Incubation: Serial dilutions of HG-7-85-01 are added to the wells and incubated with the kinase to allow for binding before the addition of ATP.
-
Kinase Reaction Initiation and Termination: The reaction is initiated by adding ATP and is allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped using a solution like EDTA.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using radiometric assays (e.g., measuring incorporated ³³P) or non-radiometric methods like fluorescence resonance energy transfer (FRET).
-
IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of HG-7-85-01 relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This protocol is for assessing the effect of HG-7-85-01 on the proliferation of cells expressing the target kinases.
Methodology:
-
Cell Seeding: Seed cells (e.g., Ba/F3 murine pro-B cells stably expressing BCR-ABL constructs) in 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Compound Addition: Add serial dilutions of HG-7-85-01 to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Culture the cells for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable reagent such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
IC50 Determination: Calculate the percentage of cell proliferation inhibition for each concentration of HG-7-85-01 relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Caption: General experimental workflow for preclinical evaluation of HG-7-85-01.
References
In-Depth Technical Guide to the Discovery and Synthesis of HG-7-85-01: A Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor that has demonstrated significant activity against a range of wild-type and mutant kinases implicated in oncology. Notably, it has shown high efficacy in overcoming the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common mechanism of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of HG-7-85-01. It includes detailed experimental protocols, quantitative inhibitory data, and visualizations of the key signaling pathways affected by this compound, intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.
Introduction
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. However, the emergence of drug resistance, often through mutations in the kinase domain, remains a significant clinical challenge. The T315I mutation in the BCR-ABL kinase, for instance, renders many first and second-generation TKIs ineffective.
HG-7-85-01 is a novel kinase inhibitor designed to address this challenge. It is a type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mechanism of action allows it to accommodate the bulky isoleucine residue of the T315I mutant, thereby inhibiting its kinase activity. Beyond its potent activity against the T315I Bcr-Abl mutant, HG-7-85-01 also inhibits other key oncogenic kinases, including Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), c-Kit, and Src family kinases.
This guide details the scientific foundation of HG-7-85-01, from its rational design and synthesis to its biological evaluation.
Discovery and Synthesis
The core of HG-7-85-01 is a thiazolo[5,4-b]pyridine (B1319707) scaffold. The synthesis of this class of compounds typically involves the formation of the aminothiazole ring followed by its fusion to a pyridine (B92270) ring system. Subsequent functionalization through cross-coupling reactions and amide bond formations allows for the introduction of the various substituents necessary for potent and selective kinase inhibition.
While the specific, step-by-step synthesis of HG-7-85-01 is proprietary and not publicly detailed, a general synthetic strategy for related thiazolo[5,4-b]pyridine derivatives can be outlined as follows[1]:
-
Formation of the Thiazolo[5,4-b]pyridine core: This is often achieved through the reaction of a substituted 3-amino-2-chloropyridine (B31603) with potassium thiocyanate (B1210189) to form an aminothiazole, which is then cyclized.
-
Suzuki Cross-Coupling: The thiazolo[5,4-b]pyridine core is then coupled with a boronic acid or ester derivative (e.g., a substituted phenylboronic acid) to introduce the benzamide (B126) portion of the molecule.
-
Amide Coupling: The final step involves the coupling of the resulting intermediate with the appropriate amine-containing side chain to form the final benzamide product.
Mechanism of Action
HG-7-85-01 functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This is achieved by accessing a hydrophobic pocket adjacent to the ATP-binding site that is only available in the inactive state. By stabilizing this inactive conformation, HG-7-85-01 prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation.
Quantitative Inhibitory Activity
The inhibitory potency of HG-7-85-01 has been quantified against several key kinases using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| PDGFRα | - | 440 |
| JAK1 | - | 120 |
| MK5 | - | 560 |
| Other Kinases | N/A | >2000 |
Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01
| Cell Line | Expressed Kinase | Mutant | EC50 (nM) |
| Ba/F3 | Bcr-Abl | Wild-Type | 10 - 60 |
| Ba/F3 | Bcr-Abl | T315I | 10 - 60 |
| Ba/F3 | c-Src | Wild-Type | 190 |
| Ba/F3 | c-Src | T338I | 290 |
| Ba/F3 | c-Src | T338M | 150 |
Signaling Pathway Inhibition
HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key signaling pathways that are constitutively activated in many cancers.
Bcr-Abl Signaling Pathway
In CML, the Bcr-Abl fusion protein drives oncogenesis through the activation of several downstream pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways, which promote cell proliferation and survival. HG-7-85-01 inhibits the kinase activity of Bcr-Abl, thereby blocking the phosphorylation of its downstream effectors.
PDGFRα, c-Kit, and Src Signaling Pathways
HG-7-85-01 also targets PDGFRα, c-Kit, and Src kinases. These kinases share some downstream signaling components with the Bcr-Abl pathway, including the PI3K/Akt and Ras/MAPK pathways. Inhibition of these kinases by HG-7-85-01 leads to decreased phosphorylation of key downstream molecules, affecting cell growth, migration, and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kinase inhibitors like HG-7-85-01.
In Vitro Kinase Inhibition Assay (Bcr-Abl T315I)
This assay determines the direct inhibitory effect of HG-7-85-01 on the activity of purified Bcr-Abl T315I kinase.
Reagents and Materials:
-
Purified recombinant Bcr-Abl T315I kinase
-
Kinase-specific peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
HG-7-85-01 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[2]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of HG-7-85-01 in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified Bcr-Abl T315I kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at or near the Km concentration for ATP).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[3]
-
Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay measures the effect of HG-7-85-01 on the proliferation of Ba/F3 murine pro-B cells, which are dependent on the activity of an expressed kinase (e.g., Bcr-Abl) for their survival and growth in the absence of IL-3.
Reagents and Materials:
-
Ba/F3 cells stably expressing the kinase of interest (e.g., wild-type Bcr-Abl or Bcr-Abl T315I)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
HG-7-85-01 stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the Ba/F3 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium.[3]
-
Prepare serial dilutions of HG-7-85-01 in cell culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
HG-7-85-01 is a potent and selective type II kinase inhibitor with demonstrated biochemical and cellular activity against clinically relevant targets, including the imatinib-resistant T315I mutant of Bcr-Abl. Its pharmacodynamic profile, characterized by the inhibition of key oncogenic signaling pathways leading to cell cycle arrest and apoptosis, validates its mechanism of action. This in-depth technical guide provides a comprehensive resource for researchers working with HG-7-85-01, offering detailed protocols and a summary of its biological activity. The information presented herein should facilitate further investigation into the therapeutic potential of this and other next-generation kinase inhibitors.
References
In Vitro Activity of HG-7-85-01: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of the type II ATP-competitive kinase inhibitor, HG-7-85-01. The information is compiled to support research and development efforts by presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Inhibition Data
HG-7-85-01 demonstrates potent inhibitory activity against a range of wild-type and mutant kinases implicated in oncogenesis. Its efficacy is particularly notable against the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3]
Biochemical Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) values of HG-7-85-01 against various purified kinases are summarized below.
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[1][3][4] |
| KDR (VEGFR2) | Wild-Type | 20[1][3][4] |
| RET | Wild-Type | 30[1][3][4] |
| Other Kinases | N/A | >2000[3][4] |
Cellular Proliferation Inhibition Profile
The half-maximal effective concentration (EC50) values of HG-7-85-01 in various cell lines expressing specific kinases are detailed below.
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | BCR-ABL (non-mutant) | 60 - 140[4] |
| Ba/F3 | BCR-ABL (T315I mutant) | 60 - 140[4] |
| Ba/F3 | Kit (T670I mutant) | Potently Inhibits[4] |
| Ba/F3 | TEL/PDGFRβ | Potently Inhibits[4] |
| Ba/F3 | c-Src (human) | 190[4] |
| Ba/F3 | T338I Src | 290[4] |
| Ba/F3 | T338M Src | 150[4] |
Key Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of HG-7-85-01.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of a purified kinase.[5]
Methodology:
-
Compound Preparation: Prepare a serial dilution of HG-7-85-01 in an appropriate solvent, such as DMSO, and then dilute it into the assay buffer.[1]
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing different concentrations of HG-7-85-01.[1] Allow for a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor binding.[1]
-
Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.[1] The final ATP concentration should be close to the Km for the specific kinase.[6]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1][5]
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining.[1] This is often achieved using luminescence-based assays where the light output is inversely proportional to kinase activity.[1]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Biochemical Kinase Inhibition Assay Workflow.
Cell Proliferation Assay (MTT/MTS)
This protocol is used to determine the effect of HG-7-85-01 on the proliferation and viability of cancer cell lines.[2][5]
Methodology:
-
Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase into 96-well plates at a predetermined density.[1][7]
-
Compound Treatment: Treat the cells with a range of concentrations of HG-7-85-01.[5]
-
Incubation: Incubate the cells for 48 to 72 hours to allow the compound to exert its effect on cell proliferation.[5]
-
Viability Assessment: Add a tetrazolium salt (MTT or MTS) to the wells. Metabolically active cells will convert the salt into a colored formazan (B1609692) product.[5]
-
Measurement: After a further incubation period, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.[2][5]
Cell Proliferation Assay Workflow.
Signaling Pathway Inhibition
HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key downstream signaling pathways that are constitutively activated in many cancers.[2][8]
BCR-ABL Signaling Pathway
In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives oncogenesis through the activation of several downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival. HG-7-85-01 inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.[7]
Inhibition of BCR-ABL Signaling by HG-7-85-01.
PDGFRα, Kit, and Src Signaling Pathways
HG-7-85-01 also demonstrates potent inhibition of PDGFRα, Kit, and Src kinases.[2][4][8] These receptor tyrosine kinases, when dysregulated, can lead to the activation of similar downstream pro-survival and proliferative pathways as BCR-ABL. By inhibiting these upstream kinases, HG-7-85-01 effectively abrogates the oncogenic signaling in cancers dependent on these pathways.[3][8]
Inhibition of PDGFRα, Kit, and Src Signaling.
References
The Cellular Effects of HG-7-85-01 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a range of wild-type and mutant oncogenic kinases.[1][2][3] This technical guide provides a comprehensive overview of the cellular effects of HG-7-85-01, detailing its mechanism of action, target profile, and impact on key signaling pathways. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating novel cancer therapeutics, particularly in the context of acquired resistance to conventional TKIs.
HG-7-85-01 distinguishes itself by binding to the inactive "DFG-out" conformation of the kinase domain.[1][3] This mechanism allows it to circumvent resistance conferred by "gatekeeper" mutations, such as the T315I mutation in BCR-ABL, which sterically hinder the binding of many type I inhibitors.[1][2][4] Its primary targets include BCR-ABL, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases, as well as KDR (VEGFR2) and RET.[2][5]
Mechanism of Action
As a type II inhibitor, HG-7-85-01 stabilizes the inactive conformation of the kinase, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation.[2] This mode of action is particularly effective against kinases that have developed resistance to other TKIs through mutations in the ATP-binding pocket.
Data Presentation: Quantitative Efficacy of HG-7-85-01
The inhibitory activity of HG-7-85-01 has been quantified across various kinases and cell lines, demonstrating its potency and selectivity.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) | Reference(s) |
| Bcr-Abl | T315I | 3 | [2][5] |
| KDR (VEGFR2) | Wild-Type | 20 | [2][5] |
| RET | Wild-Type | 30 | [2][5] |
| Other Kinases | - | >2000 | [2][5] |
Table 2: Cellular Proliferation Inhibition by HG-7-85-01
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference(s) |
| Ba/F3 | BCR-ABL (non-mutant) | 60-140 | [5] |
| Ba/F3 | BCR-ABL-T315I | 60-140 | [5] |
| Ba/F3 | Kit-T670I | Potent Inhibition | [5] |
| Ba/F3 | PDGFRα-T674M | Highly Responsive | [5] |
| Ba/F3 | PDGFRα-T674I | Highly Responsive | [5] |
| Ba/F3 | human c-Src | 190 | [5] |
| Ba/F3 | T338I Src | 290 | [5] |
| Ba/F3 | T338M Src | 150 | [5] |
Table 3: Comparative Efficacy of HG-7-85-01 Against BCR-ABL Mutants
| BCR-ABL Mutant | HG-7-85-01 (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) | Reference(s) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 | [4] |
| G250E | 500 | >10000 | 10 | 150 | 2 | [4] |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 | [4] |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 | [4] |
| E255K | 1000 | >10000 | 100 | 5000 | 5 | [4] |
| T315I | 3 | >10000 | >1000 | >1000 | 10 - 20 | [4] |
Signaling Pathway Inhibition
HG-7-85-01 exerts its cellular effects by inhibiting key downstream signaling pathways that are constitutively activated in various cancers.
BCR-ABL Signaling Pathway
In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives cell proliferation and survival through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. HG-7-85-01 effectively inhibits BCR-ABL kinase activity, leading to the suppression of these critical signaling cascades.[2][6]
RET Signaling Pathway
RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated through mutations or fusions, drives the development of various cancers, including thyroid and lung carcinomas.[7][8] HG-7-85-01 has been shown to inhibit wild-type RET, thereby blocking downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways that are crucial for tumor cell growth and survival.[2][9]
Cellular Effects
The inhibition of these critical signaling pathways by HG-7-85-01 translates into distinct cellular phenotypes, primarily the induction of apoptosis and inhibition of cell-cycle progression.[5]
-
Induction of Apoptosis: Treatment with HG-7-85-01 leads to the induction of apoptosis in cells expressing BCR-ABL, including the T315I mutant.[5]
-
Cell Cycle Arrest: The compound causes a G0/G1 cell cycle arrest in BCR-ABL-expressing cells.[5]
-
Inhibition of Proliferation: HG-7-85-01 potently and selectively inhibits the proliferation of cells dependent on the activity of its target kinases.[5]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the cellular effects of HG-7-85-01 are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of purified kinases.
Reagents and Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, Src)
-
Kinase-specific substrate (e.g., a peptide with a tyrosine residue)
-
ATP (adenosine triphosphate)
-
HG-7-85-01 stock solution (in DMSO)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of HG-7-85-01 in the kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a defined period.
-
Terminate the reaction by adding a stop solution.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3][4]
Cell Proliferation (MTT/CellTiter-Glo®) Assay
This assay measures the effect of HG-7-85-01 on the proliferation and viability of cancer cell lines.
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 expressing a target kinase)
-
Cell culture medium
-
HG-7-85-01 stock solution (in DMSO)
-
96-well plates
-
Viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of HG-7-85-01 or vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
Add the viability reagent to each well.
-
Measure the output signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of proliferation against the log of the inhibitor concentration to calculate the EC50 value.[2][3][4]
In Vivo CML Mouse Model Study
This protocol outlines a general procedure for assessing the anti-tumor activity of HG-7-85-01 in a mouse model of Chronic Myeloid Leukemia.
Materials:
-
Recipient mice
-
Donor mice
-
5-fluorouracil (5-FU)
-
Retrovirus encoding BCR-ABL
-
HG-7-85-01 formulated for in vivo administration
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Harvest bone marrow cells from donor mice treated with 5-FU.
-
Transduce the bone marrow cells with a retrovirus encoding BCR-ABL.
-
Irradiate recipient mice to ablate their native bone marrow.
-
Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
-
Monitor the mice for disease development (e.g., through bioluminescence imaging).
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer HG-7-85-01 or vehicle control to the respective groups.
-
Monitor tumor growth inhibition and overall survival.[1]
Conclusion
HG-7-85-01 is a potent and selective type II tyrosine kinase inhibitor with a compelling profile for overcoming resistance to conventional TKIs.[1] Its ability to effectively inhibit both wild-type and mutant forms of key oncogenic drivers such as BCR-ABL and RET highlights its potential as a valuable therapeutic agent.[2][5] The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of HG-7-85-01 and other next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. RET Gene Fusions in Malignancies of the Thyroid and Other Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: HG-7-85-01 Inhibition of the Bcr-Abl T315I Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Bcr-Abl T315I "Gatekeeper" Mutation
The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the BCR-ABL1 fusion gene.[1] The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] The development of tyrosine kinase inhibitors (TKIs) like imatinib (B729) revolutionized CML treatment by targeting the ATP-binding site of the Bcr-Abl kinase.[1]
However, the clinical efficacy of first and second-generation TKIs is often compromised by the emergence of resistance mutations in the Abl kinase domain.[1][2] The most formidable of these is the T315I "gatekeeper" mutation, where the threonine residue at position 315 is replaced by a bulkier isoleucine.[1][3] This substitution sterically hinders the binding of many inhibitors and removes a key hydrogen bond interaction, conferring broad resistance to agents such as imatinib, dasatinib, and nilotinib.[1][2]
HG-7-85-01 is a potent, preclinical, type II ATP-competitive inhibitor specifically designed to overcome the resistance conferred by the T315I mutation.[1][4] This guide provides a comprehensive technical overview of its mechanism, inhibitory profile, and the experimental methodologies used for its characterization.
Mechanism of Action: A Type II Inhibitor Strategy
HG-7-85-01 functions as a type II kinase inhibitor, a class of molecules that bind to the inactive, "DFG-out" conformation of the kinase.[1][5] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site.[1] HG-7-85-01, which possesses a modified nilotinib-dasatinib hybrid structure, is engineered to exploit this conformation.[1][6] This binding mode is less susceptible to the steric clash introduced by the isoleucine at the T315 gatekeeper position, allowing it to potently inhibit both wild-type and T315I mutant Bcr-Abl.[2]
Quantitative Data: Inhibitory Profile of HG-7-85-01
The efficacy of HG-7-85-01 has been quantified through various biochemical and cellular assays. The following tables summarize its inhibitory potency against key kinases and cancer cell lines.
Table 1: Biochemical Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) values of HG-7-85-01 against purified recombinant kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| Bcr-Abl (T315I mutant) | 3 | Tyrosine Kinase | Potent activity against the key resistance mutation.[1][5][7] |
| KDR (VEGFR2) | 20 | Tyrosine Kinase | Off-target activity noted.[1][5][7] |
| RET | 30 | Tyrosine Kinase | Off-target activity noted.[1][5][7] |
| Other Kinases | >2000 | Various | Demonstrates a degree of selectivity for primary targets.[1][5][7] |
Table 2: Cellular Proliferation Inhibition
This table presents the half-maximal effective concentration (EC50) values for the inhibition of proliferation in engineered cell lines dependent on Bcr-Abl signaling.
| Cell Line | Expressed Kinase | EC50 (nM) | Notes |
| Ba/F3 | Bcr-Abl (non-mutant) | 60 - 140 | Demonstrates potent cellular activity against wild-type Bcr-Abl.[5][7] |
| Ba/F3 | Bcr-Abl (T315I) | 60 - 140 | Confirms efficacy against the gatekeeper mutant in a cellular context.[5][7] |
Bcr-Abl Signaling and Inhibition
Constitutively active Bcr-Abl drives leukemogenesis by activating a network of downstream signaling pathways essential for cell proliferation and survival.[6] Key cascades include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways.[6] By directly inhibiting the kinase function of Bcr-Abl, HG-7-85-01 effectively blocks the phosphorylation of immediate substrates like STAT5 and CrkL, leading to the shutdown of these pro-survival signals and inducing cell cycle arrest and apoptosis.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the evaluation of HG-7-85-01.
Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 value of HG-7-85-01 against the purified Bcr-Abl T315I kinase domain.
Methodology (Adapted from standard kinase assay formats): [1][4]
-
Reagents and Materials:
-
Recombinant human Bcr-Abl (T315I) kinase domain.
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Biotinylated peptide substrate specific for Abl kinase.
-
ATP solution (at or near the Km for the enzyme).
-
HG-7-85-01 stock solution (in DMSO).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assays).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of HG-7-85-01 in kinase buffer. A typical starting concentration is 10 µM with 1:3 dilutions.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant Bcr-Abl T315I enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the output (e.g., luminescence for ADP production, fluorescence for HTRF) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay (MTT Assay)
Objective: To determine the EC50 of HG-7-85-01 in inhibiting the proliferation of Ba/F3 cells expressing Bcr-Abl T315I.[4][10]
-
Reagents and Materials:
-
Ba/F3-Bcr-Abl-T315I cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
HG-7-85-01 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed Ba/F3-Bcr-Abl-T315I cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of HG-7-85-01 in the cell culture medium and add it to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the EC50 value by fitting the data to a dose-response curve as described for the biochemical assay.
-
Western Blot Analysis for Target Engagement
Objective: To confirm that HG-7-85-01 inhibits the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream substrate, STAT5.
Methodology: [6]
-
Reagents and Materials:
-
Ba/F3-Bcr-Abl-T315I cells.
-
HG-7-85-01.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Abl (Tyr245), anti-Abl, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Treat Ba/F3-Bcr-Abl-T315I cells with various concentrations of HG-7-85-01 (e.g., 0, 10, 50, 200 nM) for 2-4 hours.
-
Harvest and lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence substrate.
-
Visualize the protein bands using a digital imaging system.
-
Conclusion
HG-7-85-01 demonstrates significant potential as a therapeutic agent for CML patients harboring the T315I Bcr-Abl mutation.[2] Its potent and selective inhibition of the T315I mutant, as evidenced by both biochemical and cellular assays, underscores the promise of type II inhibitors in overcoming TKI resistance.[1][2] The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of HG-7-85-01 and other next-generation Bcr-Abl inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - Su - Current Medicinal Chemistry [rjpbr.com]
- 10. benchchem.com [benchchem.com]
Pharmacodynamics of HG-7-85-01 in preclinical studies
An in-depth technical guide on the pharmacodynamics of HG-7-85-01 in preclinical studies reveals its role as a potent and selective type II ATP-competitive kinase inhibitor.[1] This compound is particularly noted for its efficacy against wild-type and mutant forms of several key oncogenic kinases, including its ability to overcome the T315I "gatekeeper" mutation in BCR-ABL, a common cause of resistance to earlier-generation inhibitors in chronic myeloid leukemia (CML).[1][2]
Mechanism of Action
HG-7-85-01 functions as a type II ATP-competitive inhibitor, a class of molecules that bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[1][3] This is in contrast to type I inhibitors, which bind to the active "DFG-in" conformation. By locking the kinase in an inactive state, HG-7-85-01 prevents ATP from binding, thereby blocking substrate phosphorylation.[4] This mechanism is crucial for its ability to inhibit kinases with gatekeeper mutations, which often sterically block the binding of type I inhibitors.[2]
Caption: Mechanism of action of HG-7-85-01 as a type II kinase inhibitor.
Data Presentation
Biochemical Kinase Inhibition Profile
The inhibitory activity of HG-7-85-01 has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against specific targets.
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [4][5] |
| KDR (VEGFR2) | Wild-Type | 20 | [4][5] |
| RET | Wild-Type | 30 | [4][5] |
| Other Kinases | N/A | >2000 | [5] |
Cellular Activity Profile
HG-7-85-01 potently inhibits the proliferation of engineered cell lines that depend on the activity of its target kinases. The half-maximal effective concentration (EC50) is a measure of its activity in a cellular context.
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference |
| Ba/F3 | Bcr-Abl (non-mutant) | 60-140 | [5] |
| Ba/F3 | Bcr-Abl (T315I mutant) | 60-140 | [5] |
| Ba/F3 | c-Src (human) | 190 | [5] |
| Ba/F3 | T338I Src | 290 | [5] |
| Ba/F3 | T338M Src | 150 | [5] |
| Ba/F3 | Kit (T670I mutant) | Potent Inhibition | [5] |
| Ba/F3 | PDGFRα (T674M mutant) | Highly Responsive | [5] |
| Ba/F3 | PDGFRα (T674I mutant) | Highly Responsive | [5] |
Signaling Pathways
HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by blocking critical downstream signaling pathways that are constitutively activated in certain cancers.[4][6]
BCR-ABL Signaling
In CML, the BCR-ABL fusion protein drives oncogenesis through several downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which collectively promote cell proliferation and survival. HG-7-85-01's inhibition of BCR-ABL effectively shuts down these signals.[7]
Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.
PDGFRα and Kit Signaling
HG-7-85-01 also targets other receptor tyrosine kinases like PDGFRα and Kit.[3] These kinases share downstream signaling components with BCR-ABL, and their inhibition by HG-7-85-01 similarly leads to the suppression of cell growth and survival signals in cancers driven by these kinases.[3][6]
Caption: Inhibition of PDGFRα and Kit signaling pathways by HG-7-85-01.
Experimental Protocols
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of HG-7-85-01 on purified kinase enzymes.[8]
-
Compound Preparation : Prepare serial dilutions of HG-7-85-01 in a suitable solvent like DMSO, followed by further dilution in the assay buffer.[4]
-
Reaction Setup : In a 96- or 384-well plate, add the purified kinase enzyme to wells containing various concentrations of HG-7-85-01.[4] A pre-incubation period (e.g., 15-30 minutes) at room temperature allows for inhibitor binding.[4][8]
-
Initiation : The kinase reaction is started by adding a solution containing the peptide substrate and ATP.[4][8]
-
Incubation : The reaction proceeds for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[4][8]
-
Detection : The reaction is terminated, and the amount of phosphorylated substrate or remaining ATP is quantified.[4][8] Luminescence-based assays like Kinase-Glo® are commonly used, where the light output is inversely proportional to kinase activity.[4]
-
Data Analysis : Kinase activity is plotted against the logarithm of the inhibitor concentration. The data are fitted to a four-parameter logistic equation to determine the IC50 value.[4]
Caption: General workflow for a biochemical kinase inhibition assay.
Cell Proliferation Assay
This assay measures the effect of HG-7-85-01 on the growth and viability of cancer cell lines.[8]
-
Cell Seeding : Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase into 96-well plates at a predetermined density.[4][6]
-
Compound Treatment : Treat the cells with serial dilutions of HG-7-85-01 or a vehicle control (e.g., DMSO) for a specified period, typically 48 to 72 hours.[1][8]
-
Viability Assessment : Measure cell viability. A common method is the MTT assay, where viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1]
-
Data Acquisition : After solubilizing the formazan crystals, measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis : Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the data to a dose-response curve to determine the EC50 value.[1][6]
Caption: Workflow for a cell-based proliferation (e.g., MTT) assay.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for assessing the anti-tumor activity of HG-7-85-01 in a mouse model.[4]
-
Cell Implantation : Inject cancer cells (e.g., Ba/F3 expressing BCR-ABL) subcutaneously or intravenously into immunocompromised mice.[2] For CML models, this often involves transducing murine bone marrow cells with a retrovirus encoding BCR-ABL and transplanting them into irradiated recipient mice.[2]
-
Tumor Establishment : Allow tumors to grow to a palpable size or until a baseline bioluminescence signal is established (if using luciferase-tagged cells).[4]
-
Treatment : Administer HG-7-85-01 (formulated for oral or intraperitoneal delivery) and vehicle control to respective groups of mice according to a defined schedule and dose.[4][9]
-
Monitoring : Monitor tumor growth by caliper measurement or bioluminescence imaging over time. Also, monitor animal body weight and general health.
-
Endpoint : The primary endpoint is typically tumor growth inhibition. Tissues may be collected for pharmacokinetic or pharmacodynamic biomarker analysis (e.g., Western blot for target phosphorylation).[4]
Caption: General workflow for an in vivo xenograft efficacy study.
Cellular Effects and In Vivo Properties
Consistent with its mechanism of action, HG-7-85-01's inhibition of key oncogenic kinases translates into distinct cellular phenotypes.[4]
-
Inhibition of Proliferation : The compound potently and selectively inhibits the proliferation of cells dependent on its target kinases.[3][5]
-
Induction of Apoptosis : Treatment with HG-7-85-01 leads to the induction of apoptosis in sensitive cancer cells.[3][5]
-
Cell Cycle Arrest : The compound has been shown to cause a G0/G1 phase arrest in the cell cycle of BCR-ABL-expressing cells.[3][5]
In vivo studies have demonstrated the efficacy of HG-7-85-01. Notably, combination studies with the allosteric ABL inhibitor GNF-5 have shown at least additive effects against both non-mutated and T315I BCR-ABL in vivo.[4][9] However, some reports suggest that the compound's limited oral bioavailability could present a challenge for clinical development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Initial studies on HG-7-85-01 selectivity
An In-depth Technical Guide on the Initial Selectivity Studies of HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor notable for its efficacy against wild-type and mutant forms of several oncogenic tyrosine kinases.[1] As a type II inhibitor, HG-7-85-01 uniquely binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[1][2] This mechanism allows it to overcome resistance conferred by mutations in the ATP-binding pocket, most notably the T315I "gatekeeper" mutation in Bcr-Abl, which is a primary mechanism of resistance to first and second-generation inhibitors in Chronic Myeloid Leukemia (CML).[1][3] This guide provides a comprehensive overview of the initial selectivity studies of HG-7-85-01, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and relevant biological pathways.
Mechanism of Action
Unlike type I inhibitors that bind to the active "DFG-in" conformation, HG-7-85-01 targets the inactive state of the kinase. This binding mode avoids the steric hindrance from bulky gatekeeper residues, such as isoleucine in the Bcr-Abl T315I mutant, conferring a significant advantage in treating resistant cancers.[2][3]
Data Presentation: Quantitative Selectivity Profile
The selectivity of HG-7-85-01 has been characterized through biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from initial studies.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
This table presents the direct inhibitory activity of HG-7-85-01 against purified recombinant kinases.
| Target Kinase | Mutant | IC50 (nM) | Notes |
| Bcr-Abl | T315I | 3 | A key gatekeeper mutation conferring resistance to many TKIs.[1][2][4] |
| KDR (VEGFR2) | Wild-Type | 20 | A receptor tyrosine kinase involved in angiogenesis.[1][2][4] |
| RET | Wild-Type | 30 | A receptor tyrosine kinase implicated in thyroid cancers.[1][2][4] |
| PDGFRα | - | 440 | Platelet-Derived Growth Factor Receptor Alpha.[5] |
| JAK1 | - | 120 | Janus kinase family member.[5] |
| MK5 | - | 560 | MAP kinase-activated protein kinase 5.[5] |
| Other Kinases | - | >2000 | Demonstrates selectivity for its primary targets.[2][4] |
Note: IC50 values can vary depending on specific assay conditions, such as ATP concentration.[5]
Table 2: Cellular Activity of HG-7-85-01
This table outlines the efficacy of HG-7-85-01 in inhibiting the proliferation of cancer cell lines expressing specific kinases.
| Cell Line | Expressed Kinase(s) | EC50 / IC50 (nM) | Notes |
| Ba/F3 | Bcr-Abl (Wild-Type) | 58.5 - 140 | Proliferation inhibition.[2][6] |
| Ba/F3 | Bcr-Abl (T315I) | 60 - 140 | Demonstrates efficacy against the gatekeeper mutant.[2][6] |
| 32D | Bcr-Abl (Wild-Type) | 60 - 140 | [6] |
| 32D | Bcr-Abl (T315I) | 60 - 140 | [6] |
| Ba/F3 | c-Src | 190 | [4] |
| Ba/F3 | T338I Src | 290 | [4] |
| Ba/F3 | T338M Src | 150 | [4] |
Signaling Pathway Inhibition
HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key downstream signaling pathways that are constitutively activated by its target kinases.[1][4] The inhibition of Bcr-Abl, for example, blocks signals through pathways such as RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and potency of kinase inhibitors like HG-7-85-01.
In Vitro Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of a purified kinase.[6]
Reagents and Materials:
-
Purified recombinant kinases (e.g., Bcr-Abl T315I, KDR, RET)[6]
-
Kinase-specific peptide substrate[6]
-
ATP (Adenosine Triphosphate)[7]
-
HG-7-85-01 stock solution (in DMSO)[7]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6][7]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[6][7]
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HG-7-85-01 in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and does not exceed 1%.[5]
-
Reaction Setup: Add the diluted inhibitor or a DMSO vehicle control to the wells of a 384-well plate.[6][7]
-
Kinase Addition: Add the purified kinase enzyme to each well.[7]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor-kinase binding.[1][7]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration) to each well.[5][6]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1][6]
-
Detection: Terminate the reaction and quantify the amount of ADP produced (or ATP remaining). For the ADP-Glo™ assay, the detection reagent is added, and luminescence is measured, where light output is inversely proportional to kinase activity.[1][6]
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the activity against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[6]
Cell-Based Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the inhibitor's effectiveness in a cellular context.[7]
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl constructs)[6][7]
-
Cell culture medium[7]
-
HG-7-85-01 stock solution (in DMSO)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
96-well plates[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize.[6][7]
-
Compound Treatment: Treat the cells with serial dilutions of HG-7-85-01 or a DMSO vehicle control.[7]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6][7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Determine the EC50/IC50 value by plotting viability against the log of the inhibitor concentration.[6][7]
Conclusion
Initial studies on HG-7-85-01 demonstrate that it is a potent and selective type II kinase inhibitor.[7] It shows high efficacy against clinically relevant targets, including the imatinib-resistant T315I mutant of Bcr-Abl, with an IC50 in the low nanomolar range.[2][4] The compound also inhibits other key oncogenic kinases such as KDR and RET, albeit with lower potency.[1] Its selectivity is highlighted by its weak activity against a broader range of kinases.[2][4] The cellular activity of HG-7-85-01 is consistent with its biochemical profile, effectively inhibiting the proliferation of cancer cells driven by its target kinases.[6] The detailed protocols and data presented in this guide provide a solid foundation for further research and development of HG-7-85-01 as a potential therapeutic agent for overcoming TKI resistance in cancer.
References
Methodological & Application
Application Notes and Protocols for HG-7-85-01 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor. It is a valuable research tool for studying cellular signaling pathways and for the development of targeted therapies. HG-7-85-01 exhibits significant activity against several wild-type and mutant oncogenic kinases, most notably the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[1][2] Its inhibitory profile also extends to other kinases such as PDGFRα, KIT, Src, KDR (VEGFR2), and RET.[1][3][4]
This document provides detailed application notes and protocols for the use of HG-7-85-01 in in vitro kinase assays, including its mechanism of action, quantitative inhibition data, and a step-by-step experimental workflow.
Mechanism of Action
HG-7-85-01 functions as a type II ATP-competitive inhibitor by binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain.[1][4] This mode of action prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of its substrate. This mechanism is particularly effective against kinases with mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL.[1]
Data Presentation
The inhibitory activity of HG-7-85-01 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[2][3] |
| KDR (VEGFR2) | Wild-Type | 20[2][3] |
| RET | Wild-Type | 30[2][3] |
| PDGFRα | - | 440[4] |
| JAK1 | - | 120[4] |
| MK5 | - | 560[4] |
Note: IC50 values can vary depending on the specific assay conditions, including the ATP concentration.
Signaling Pathway Inhibition
HG-7-85-01 exerts its cellular effects by inhibiting key signaling pathways that are constitutively activated in various cancers. The primary pathways affected are those downstream of its target kinases.
Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of HG-7-85-01
This protocol describes a general method for determining the IC50 value of HG-7-85-01 against a target kinase using a luminescence-based assay format, such as ADP-Glo™. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
HG-7-85-01 stock solution (10 mM in DMSO)
-
Purified recombinant kinase of interest (e.g., Bcr-Abl, Src)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the 10 mM HG-7-85-01 stock solution in DMSO. A 10-point, 3-fold serial dilution is a good starting point.
-
Further dilute these intermediate stocks into the Kinase Reaction Buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.[3]
-
-
Reaction Setup:
-
In a 384-well plate, add the diluted HG-7-85-01 or DMSO (vehicle control) to the appropriate wells.
-
Add the purified kinase enzyme to the wells containing the different concentrations of HG-7-85-01.
-
Allow for a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor binding.[5]
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[3]
-
-
Incubation:
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[5]
-
-
Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each HG-7-85-01 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Troubleshooting
-
High Background Signal: This may be due to autophosphorylation of the kinase or contaminating kinase activity. Include control wells without the substrate to measure and subtract the background signal.
-
No Inhibition Observed:
-
Confirm the integrity and concentration of the HG-7-85-01 stock solution.
-
Ensure the kinase being tested is a known target of HG-7-85-01.
-
As HG-7-85-01 is an ATP-competitive inhibitor, high concentrations of ATP will compete with the inhibitor and increase the apparent IC50. Use an ATP concentration at or near the Km of the kinase.[3]
-
-
Low Signal-to-Noise Ratio: Optimize enzyme and substrate concentrations. Ensure the kinase is active and the substrate is appropriate for the assay.
Conclusion
HG-7-85-01 is a potent and selective type II kinase inhibitor with significant activity against clinically relevant targets, including the T315I mutant of BCR-ABL.[1] The provided protocols offer a framework for the in vitro characterization of HG-7-85-01's inhibitory activity. Careful optimization of assay conditions, particularly ATP and substrate concentrations, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for HG-7-85-01 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against a range of wild-type and mutant oncogenic kinases.[1][2] It is of particular interest for its ability to overcome the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[2][3] This document provides detailed application notes and protocols for the use of HG-7-85-01 in cell-based assays to facilitate research and drug development.
Mechanism of Action
HG-7-85-01 functions as a type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This unique mechanism prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[1][2] This mode of action allows HG-7-85-01 to effectively inhibit kinases with mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL.[1][3]
Quantitative Data Summary
The inhibitory activity of HG-7-85-01 has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[1][4] |
| KDR (VEGFR2) | Wild-Type | 20[1][4] |
| RET | Wild-Type | 30[1][4] |
| Other Kinases | N/A | >2000[1][3] |
Table 2: Cellular Activity of HG-7-85-01
| Cell Line Expressing | Mutant | IC50 (µM) |
| Nonmutant Bcr-Abl | - | 0.06 - 0.14[4] |
| Bcr-Abl | T315I | 0.06 - 0.14[4] |
Table 3: EC50 Values of HG-7-85-01 in Ba/F3 Cells
| Transformed with | Mutant | EC50 (nM) |
| human c-Src | - | 190[4] |
| c-Src | T338I | 290[4] |
| c-Src | T338M | 150[4] |
Signaling Pathways
HG-7-85-01 exerts its cellular effects by inhibiting key signaling pathways that are constitutively activated in various cancers, primarily those downstream of BCR-ABL, PDGFRα, Kit, and Src kinases.[2][5] Inhibition of these kinases leads to the suppression of pathways such as JAK-STAT, RAS-MAPK, and PI3K-AKT, which are critical for cell proliferation and survival.[2]
Experimental Protocols
Here are detailed methodologies for key cell-based assays to characterize the effects of HG-7-85-01.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay determines the effect of HG-7-85-01 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Ba/F3 cells expressing wild-type or mutant BCR-ABL)
-
HG-7-85-01 stock solution (dissolved in DMSO)[6]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.
-
Compound Treatment: Prepare serial dilutions of HG-7-85-01 in complete cell culture medium. Add the diluted compound or vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent and low (typically <0.1%) to avoid solvent-induced effects.[5]
-
Incubation: Incubate the plates for a specified period (e.g., 48 to 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1][7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.[2]
Protocol 2: In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of HG-7-85-01 on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl)
-
Kinase-specific substrate (e.g., a peptide with a tyrosine residue)
-
ATP
-
HG-7-85-01 stock solution (in DMSO)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of HG-7-85-01 in the kinase reaction buffer.
-
Reaction Setup: Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.[2] Add the purified kinase enzyme and allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.[1]
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., luminescence-based).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects the induction of apoptosis by HG-7-85-01.
Materials:
-
Cancer cell lines
-
HG-7-85-01
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of HG-7-85-01 or a vehicle control for a specified period (e.g., 24-72 hours).[4]
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[2] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are positive for both Annexin V and PI.[2]
Troubleshooting and Considerations
-
Compound Solubility: HG-7-85-01 is soluble in DMSO.[6] Ensure complete solubilization of the compound before use. Poor solubility can lead to inaccurate potency measurements.[5]
-
Batch-to-Batch Variability: It is advisable to qualify new batches of HG-7-85-01 to ensure consistency. Physicochemical analysis (e.g., HPLC, MS) and a standard cell-based assay can be used for quality control.[5]
-
Cell Line Integrity: Use cell lines within a low passage number range and periodically authenticate them to avoid genetic drift, which can alter drug sensitivity.
-
Off-Target Effects: While potent against its primary targets, be aware of potential off-target effects at higher concentrations. Consider performing kinase panel screening to identify unintended interactions.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize HG-7-85-01 to investigate its therapeutic potential and further elucidate its mechanism of action in various cellular contexts.
References
Recommended Solvents and Experimental Protocols for HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive inhibitor of wild-type and gatekeeper mutants of several key kinases, including BCR-ABL, PDGFRα, Kit, and Src.[1][2] Its ability to inhibit the T315I "gatekeeper" mutation in BCR-ABL makes it a valuable tool for studying and potentially overcoming therapeutic resistance in chronic myeloid leukemia (CML).[2] Proper handling and dissolution of HG-7-85-01 are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes on recommended solvents, preparation of stock and working solutions, and established protocols for its use in common assays.
Data Presentation: Solubility of HG-7-85-01
The solubility of HG-7-85-01 has been evaluated in various common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The compound exhibits limited solubility in aqueous solutions.
| Solvent | Concentration | Temperature | Notes |
| DMSO | 100 mg/mL | Room Temperature | Sonication may be required for complete dissolution.[3] |
| Ethanol | Not Determined | - | Expected to have limited solubility. |
| Methanol | Not Determined | - | Expected to have limited solubility. |
| PBS (Phosphate-Buffered Saline) | Not Determined | - | Limited aqueous solubility.[4] |
| In Vivo Formulation | 2 mg/mL | Room Temperature | A clear solution can be achieved using a co-solvent system of DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O.[5] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
HG-7-85-01 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the HG-7-85-01 vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of HG-7-85-01 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[1][6]
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Prepare fresh working solutions from the stock solution for each experiment.
Protocol:
-
Thaw a single-use aliquot of the HG-7-85-01 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Add the appropriate volume of the working solution to your cell culture plates.
Protocol for In Vitro Kinase Assay
This protocol provides a general guideline for assessing the inhibitory activity of HG-7-85-01 against a purified kinase.
Materials:
-
HG-7-85-01 stock solution (in DMSO)
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare Serial Dilutions: Prepare a serial dilution of the HG-7-85-01 stock solution in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not interfere with the assay.
-
Add Inhibitor: Add the diluted HG-7-85-01 or DMSO (vehicle control) to the wells of the assay plate.
-
Add Kinase: Add the purified kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for solvent selection and solution preparation for HG-7-85-01.
Caption: Inhibition of key signaling pathways by HG-7-85-01.
References
Application Notes and Protocols for HG-7-85-01 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent and selective type II ATP-competitive tyrosine kinase inhibitor (TKI). It is specifically designed to target and overcome resistance to conventional TKIs mediated by "gatekeeper" mutations in critical oncogenic kinases. By binding to the inactive "DFG-out" conformation of the kinase, HG-7-85-01 can effectively inhibit both wild-type and mutant forms of key kinases, including BCR-ABL, c-Kit, PDGFRα, and Src. Its efficacy against the notorious T315I mutation in the BCR-ABL kinase makes it a valuable tool for research in Chronic Myeloid Leukemia (CML) and other related malignancies.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of HG-7-85-01 in cancer cell line research.
Mechanism of Action
HG-7-85-01 functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, HG-7-85-01 stabilizes the inactive "DFG-out" state. This mechanism allows it to circumvent resistance mutations, such as the T315I gatekeeper mutation, which often sterically hinder the binding of other TKIs.[1][2] By inhibiting the constitutive kinase activity of oncoproteins like BCR-ABL, HG-7-85-01 blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to G0/G1 cell cycle arrest and apoptosis in sensitive cancer cells.[1]
Quantitative Data Summary: Potency Against Cancer Cell Lines
The inhibitory activity of HG-7-85-01 has been quantified across various cell lines, demonstrating particular potency against cells expressing wild-type and mutant forms of BCR-ABL, c-Kit, and PDGFRα.
| Cell Line | Target Expressed | Assay Type | IC50 / EC50 Value (µM) | Reference |
| Ba/F3 | BCR-ABL (Wild-Type) | Proliferation | 3.085 | [3] |
| 32D / Ba/F3 | BCR-ABL (Wild-Type) | Proliferation | 0.06 - 0.14 | [1][3] |
| Ba/F3 | BCR-ABL T315I | Proliferation | 0.156 | [3] |
| 32D / Ba/F3 | BCR-ABL T315I | Proliferation | 0.06 - 0.14 | [1][3] |
| Ba/F3 | Kit T670I | Proliferation | Potent Inhibition | [1] |
| Ba/F3 | PDGFRα T674M | Proliferation | Highly Responsive | [1] |
| Ba/F3 | PDGFRα T674I | Proliferation | Highly Responsive | [1] |
| Ba/F3 | Parental (No Target) | Proliferation | No Effect | [1] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on experimental conditions such as cell density and incubation time.
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (MTT-Based)
This protocol outlines a method to determine the IC50 value of HG-7-85-01 by assessing its anti-proliferative activity in a target-expressing cancer cell line (e.g., Ba/F3-BCR-ABL).
Materials:
-
Target-expressing cells (e.g., Ba/F3-BCR-ABL T315I)
-
Complete cell culture medium
-
HG-7-85-01 powder and appropriate solvent (e.g., DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.[2] Incubate overnight to allow cells to attach (if adherent) or stabilize.
-
Compound Preparation: Prepare a concentrated stock solution of HG-7-85-01 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM down to 0.1 nM). Prepare a vehicle control with the same final DMSO concentration as the highest drug concentration (typically <0.1%).[4]
-
Cell Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2][4]
-
Viability Assessment: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control wells (representing 100% viability). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[4]
Protocol 2: Western Blotting for Target Inhibition
This protocol is used to confirm that HG-7-85-01 inhibits the phosphorylation of its target kinase (e.g., BCR-ABL) and downstream effectors (e.g., STAT5, CrkL).
Materials:
-
Cells treated with HG-7-85-01 at various concentrations
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation: Treat cells with various concentrations of HG-7-85-01 for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Denaturation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using a digital imaging system or X-ray film.[7] The intensity of the bands corresponding to phosphorylated proteins should decrease with increasing concentrations of HG-7-85-01.
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of HG-7-85-01.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | -20°C | Up to 1 month | Prepare fresh from stock solution as needed. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste according to institutional chemical waste procedures.
References
Application Note: Detection of p-CrkL (Tyr207) Inhibition by HG-7-85-01 via Western Blot
Introduction
CrkL (CRK-like protein) is a key adaptor protein involved in intracellular signaling pathways that regulate cell proliferation, differentiation, and migration.[1] Its phosphorylation status, particularly at tyrosine 207 (Tyr207), is a critical indicator of activation of upstream tyrosine kinases such as BCR-ABL and c-Abl.[2][3] HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor that targets several oncogenic kinases, including BCR-ABL.[4][5] It effectively inhibits the phosphorylation of downstream effector proteins like CrkL.[6] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of CrkL phosphorylation at Tyr207 in cultured cells following treatment with HG-7-85-01.
Data Presentation
The inhibitory effect of HG-7-85-01 on CrkL phosphorylation can be quantified by densitometric analysis of Western blot bands. The results, normalized to a loading control (e.g., β-actin or total CrkL), demonstrate a dose-dependent decrease in p-CrkL levels.
Table 1: Quantitative Analysis of p-CrkL Inhibition by HG-7-85-01
| Treatment Group | HG-7-85-01 Conc. (nM) | Normalized p-CrkL/Total CrkL Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0% |
| Treatment 1 | 10 | 0.65 | 35% |
| Treatment 2 | 50 | 0.25 | 75% |
| Treatment 3 | 100 | 0.08 | 92% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving CrkL phosphorylation and the experimental workflow for its detection after inhibitor treatment.
Caption: BCR-ABL signaling and inhibition by HG-7-85-01.
Caption: Experimental workflow for p-CrkL Western blot.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., K562, which endogenously expresses BCR-ABL) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.[7]
-
Inhibitor Preparation : Prepare a stock solution of HG-7-85-01 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment : When cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of HG-7-85-01 or a vehicle control (DMSO).[7]
-
Incubation : Incubate the cells for a predetermined period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
II. Protein Extraction (Lysis)
-
Cell Washing : After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7][8]
-
Lysis Buffer Preparation : Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use to preserve the phosphorylation state of proteins.[9][10][11][12] A common recipe includes 50mM Tris-HCl (pH 7.8), 150mM NaCl, 0.5% Triton-X100 or 0.5% NP40, and freshly added phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, beta-glycerophosphate) and protease inhibitors.[10]
-
Cell Lysis : Aspirate the PBS and add the ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).[13]
-
Scraping and Collection : Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes with occasional vortexing.[8] Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.[8]
III. Protein Quantification
-
Protein Assay : Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.[7][8]
-
Normalization : Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
-
Sample Preparation for Electrophoresis : Add 2X Laemmli sample buffer to the normalized lysates in a 1:1 ratio and heat the samples at 95-100°C for 5 minutes.[8][13]
IV. Western Blotting
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[13][14]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7][14][15]
-
Blocking : To prevent non-specific antibody binding, incubate the membrane in a blocking buffer, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST), for 1 hour at room temperature.[12][16] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[11][12]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for p-CrkL (Tyr207) (e.g., from Cell Signaling Technology #3181 or Thermo Fisher Scientific PA5-17741) diluted in blocking buffer.[1][2] The incubation is typically performed overnight at 4°C with gentle agitation.[7][13][17]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][16]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG) for 1 hour at room temperature.[13][17]
-
Final Washes : Repeat the washing step with TBST three times for 10 minutes each.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[7]
-
Stripping and Re-probing : To detect total CrkL and a loading control (e.g., β-actin), the membrane can be stripped of the bound antibodies and re-probed with the respective primary antibodies.
V. Data Analysis
-
Densitometry : Quantify the band intensities for p-CrkL, total CrkL, and the loading control using image analysis software.
-
Normalization : Normalize the p-CrkL band intensity to the total CrkL or loading control intensity to account for any variations in protein loading.
-
Calculate Percent Inhibition : Compare the normalized p-CrkL levels in the HG-7-85-01 treated samples to the vehicle control to determine the percentage of inhibition.
References
- 1. Phospho-CrkL (Tyr207) Polyclonal Antibody (PA5-17741) [thermofisher.com]
- 2. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-CrkL (Tyr207) (E9A1U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. researchgate.net [researchgate.net]
- 11. inventbiotech.com [inventbiotech.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Utilizing HG-7-85-01 for the Investigation of Drug-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL1 tyrosine kinase.[1][2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, particularly due to the T315I "gatekeeper" mutation, remains a significant clinical challenge.[1][4] HG-7-85-01 is a potent, type II ATP-competitive inhibitor of BCR-ABL1 designed to overcome this resistance.[1][5] By binding to the inactive "DFG-out" conformation of the kinase, HG-7-85-01 effectively inhibits both wild-type and T315I mutant BCR-ABL1, making it an invaluable tool for studying drug-resistant CML.[1][4][6] These application notes provide detailed protocols and data for utilizing HG-7-85-01 in preclinical CML research.
Data Presentation
Biochemical Kinase Inhibition Profile of HG-7-85-01
The inhibitory activity of HG-7-85-01 was determined against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against the T315I mutant of Bcr-Abl, as well as other relevant kinases.
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[4][5] |
| KDR (VEGFR2) | Wild-Type | 20[4][5] |
| RET | Wild-Type | 30[4][5] |
| Other Kinases | - | >2000[4][5] |
Cellular Proliferation Inhibition by HG-7-85-01
The anti-proliferative efficacy of HG-7-85-01 was assessed in Ba/F3 murine pro-B cells engineered to express various forms of BCR-ABL. The half-maximal effective concentration (EC50) values highlight the compound's potent and selective activity against cells dependent on BCR-ABL signaling, including the T315I mutant.
| Cell Line | Expressed Kinase | EC50 (nM) |
| Ba/F3 | BCR-ABL (Wild-Type) | 10 - 60[7] |
| Ba/F3 | BCR-ABL (T315I) | 60 - 140[5] |
| Ba/F3 | Parental (No Kinase) | >1000[5] |
Comparative Efficacy of HG-7-85-01 Against Various BCR-ABL Mutants
This table provides a cross-resistance profile of HG-7-85-01 against a panel of clinically relevant BCR-ABL mutations compared to other TKIs. Data is presented as IC50 values (nM) from cellular proliferation assays.
| BCR-ABL Mutant | HG-7-85-01 (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 60 - 140 | >10000 | >10000 | >10000 | 2 - 10 |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay
This protocol outlines the determination of the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl T315I)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
HG-7-85-01
-
Kinase reaction buffer
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of HG-7-85-01 in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[8]
-
Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[4]
-
Allow the reaction to proceed for 60 minutes at 30°C.[4]
-
Terminate the reaction and quantify kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Proliferation Assay
This assay determines the effect of HG-7-85-01 on the proliferation of CML cells.
Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
HG-7-85-01
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed Ba/F3 cells into a 96-well plate at a density of 5,000 cells/well.[1]
-
Add serial dilutions of HG-7-85-01 to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[1]
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of HG-7-85-01 on cell cycle progression.
Materials:
-
CML cells (e.g., Ba/F3-BCR-ABL)
-
HG-7-85-01
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of HG-7-85-01 for 24 hours.[1][5]
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[1]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.[1]
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of BCR-ABL1 Signaling by HG-7-85-01.
Caption: Experimental workflow for evaluating HG-7-85-01.
Caption: Mechanisms of TKI resistance in CML.
References
Application Notes and Protocols for In Vivo Studies with HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies using HG-7-85-01, a potent, type II ATP-competitive kinase inhibitor. This document includes an overview of its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to HG-7-85-01
HG-7-85-01 is a selective tyrosine kinase inhibitor that targets a range of kinases implicated in oncology.[1] As a type II inhibitor, it specifically binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[2] This mechanism allows it to effectively inhibit kinases with "gatekeeper" mutations, such as T315I in Bcr-Abl, which confer resistance to many first and second-generation inhibitors.[1][2] The primary targets of HG-7-85-01 include Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[3] Its ability to potently inhibit the Bcr-Abl T315I mutant makes it a valuable tool for studying and potentially treating Chronic Myeloid Leukemia (CML).[2][4]
Data Presentation: Inhibitory Profile of HG-7-85-01
The following tables summarize the biochemical and cellular inhibitory activities of HG-7-85-01 against various kinases and cell lines.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant Status | IC50 (nM) | Notes |
| Bcr-Abl | T315I | 3 | A key gatekeeper mutation causing resistance to many TKIs.[2][3][4] |
| KDR (VEGFR2) | Wild-Type | 20 | [3][4] |
| RET | Wild-Type | 30 | [3][4] |
| Other Kinases | N/A | >2000 | Demonstrates high selectivity for its primary targets.[3][4] |
Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Notes |
| Ba/F3 | Bcr-Abl (non-mutant) | 60 - 140 | [3] |
| Ba/F3 | Bcr-Abl (T315I mutant) | 60 - 140 | [3] |
| Ba/F3 | c-Src (human) | 190 | [3] |
| Ba/F3 | T338M Src | 150 | [3] |
| Ba/F3 | Kit (T670I mutant) | Potent Inhibition | [3] |
| Ba/F3 | PDGFRα (T674M/I mutants) | High Responsiveness | [3] |
Signaling Pathways Targeted by HG-7-85-01
HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key downstream signaling pathways that are constitutively activated in certain cancers.[1][3]
Figure 1: Inhibition of Bcr-Abl Signaling by HG-7-85-01.
Figure 2: Inhibition of PDGFRα, Kit, and Src Signaling.
Experimental Protocols
Protocol 1: In Vivo Xenograft Mouse Model for CML
This protocol describes a common method for evaluating the efficacy of HG-7-85-01 in a Chronic Myeloid Leukemia (CML) mouse model.[2][5]
Objective: To assess the in vivo anti-tumor activity of HG-7-85-01 against cancer cells expressing a target kinase (e.g., Bcr-Abl T315I).
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cancer cells expressing the target kinase and a reporter gene (e.g., Ba/F3 Bcr-Abl T315I-luciferase).[5]
-
HG-7-85-01.
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).[5]
-
Sterile PBS, cell culture medium.
-
Syringes, needles, and other surgical equipment.
-
Bioluminescence imaging system.
Methodology:
-
Cell Culture and Implantation:
-
Culture Ba/F3 Bcr-Abl T315I-luciferase cells under standard conditions.
-
Harvest, wash, and resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
-
Inject 200 µL of the cell suspension (1 x 10⁶ cells) intravenously (i.v.) or subcutaneously (s.c.) into each mouse.[5]
-
-
Animal Grouping and Treatment:
-
After cell injection, allow tumors to establish (typically 3-5 days for i.v. models, or until palpable for s.c. models).
-
Randomize mice into treatment groups (e.g., Vehicle control, HG-7-85-01 low dose, HG-7-85-01 high dose). A minimum of n=5 mice per group is recommended.
-
Prepare HG-7-85-01 formulation in the vehicle. A previously used in vivo dose is 100 mg/kg.[6]
-
Administer the formulated HG-7-85-01 or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection once daily.
-
-
Monitoring and Endpoint:
-
Monitor tumor burden regularly. For luciferase-tagged cells, perform bioluminescence imaging 1-2 times per week. For subcutaneous models, measure tumor volume with calipers.
-
Record animal body weight and monitor for any signs of toxicity.
-
The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined size.
-
At the endpoint, euthanize mice and collect tumors and/or relevant tissues for pharmacodynamic analysis (e.g., Western blot).
-
Workflow Diagram:
Figure 3: General Workflow for an In Vivo Xenograft Study.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This assay is essential for determining the EC50 of HG-7-85-01 before proceeding to in vivo studies.
Objective: To measure the dose-dependent effect of HG-7-85-01 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., Ba/F3 expressing Bcr-Abl).[5]
-
Cell culture medium and supplements.
-
HG-7-85-01 stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[5]
-
Compound Treatment:
-
Prepare serial dilutions of HG-7-85-01 in culture medium.
-
Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blot for Phospho-CrkL (Pharmacodynamic Marker)
This protocol is used to confirm the on-target activity of HG-7-85-01 by assessing the phosphorylation of CrkL, a direct substrate of Bcr-Abl.[5] This can be performed on cells from in vitro studies or on lysates from in vivo tumor samples.
Objective: To determine if HG-7-85-01 inhibits Bcr-Abl kinase activity in cells or tissues.
Materials:
-
Cell or tissue lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CrkL (Tyr207), anti-total CrkL, anti-β-actin (loading control).[5]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Lysate Preparation:
-
For cells: Treat with HG-7-85-01 for 2-4 hours, harvest, and lyse in RIPA buffer.[5]
-
For tissues: Homogenize tumor samples in ice-cold RIPA buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total CrkL and then a loading control (e.g., β-actin) to ensure equal protein loading.[5]
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by HG-7-85-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
HG-7-85-01 is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, including the drug-resistant T315I mutant, which is a significant challenge in the treatment of Chronic Myeleloid Leukemia (CML).[1] The primary mechanism of action for Bcr-Abl inhibitors like HG-7-85-01 is the induction of apoptosis in cancer cells that rely on the Bcr-Abl signaling pathway for their survival and proliferation.[1] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and robust method for the quantitative analysis of apoptosis.[2][3] These application notes provide detailed protocols for assessing apoptosis induced by HG-7-85-01, guidelines for data presentation, and a visualization of the underlying signaling pathway and experimental workflow.
Data Presentation
The following table provides a template for the presentation of quantitative data obtained from flow cytometry analysis of apoptosis induced by HG-7-85-01. Researchers should populate a similar table with their experimental findings for clear and concise reporting.
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| K562 | Vehicle (DMSO) | 0 | 48 | Value | Value | Value |
| K562 | HG-7-85-01 | 10 | 48 | Value | Value | Value |
| K562 | HG-7-85-01 | 50 | 48 | Value | Value | Value |
| K562 | HG-7-85-01 | 100 | 48 | Value | Value | Value |
| Ba/F3 p210 | Vehicle (DMSO) | 0 | 48 | Value | Value | Value |
| Ba/F3 p210 | HG-7-85-01 | 10 | 48 | Value | Value | Value |
| Ba/F3 p210 | HG-7-85-01 | 50 | 48 | Value | Value | Value |
| Ba/F3 p210 | HG-7-85-01 | 100 | 48 | Value | Value | Value |
| Ba/F3 p210-T315I | Vehicle (DMSO) | 0 | 48 | Value | Value | Value |
| Ba/F3 p210-T315I | HG-7-85-01 | 10 | 48 | Value | Value | Value |
| Ba/F3 p210-T315I | HG-7-85-01 | 50 | 48 | Value | Value | Value |
| Ba/F3 p210-T315I | HG-7-85-01 | 100 | 48 | Value | Value | Value |
Signaling Pathway of HG-7-85-01-Induced Apoptosis
HG-7-85-01 induces apoptosis by inhibiting the Bcr-Abl kinase.[1] This inhibition prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrates.[1] The blockade of Bcr-Abl signaling leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-xL) and the activation of pro-apoptotic pathways, ultimately culminating in programmed cell death.[1] The intrinsic pathway of apoptosis is often initiated, involving mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates caspases.[4][5][6]
Caption: HG-7-85-01 induced apoptosis pathway.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1][7]
Materials:
-
HG-7-85-01
-
Relevant CML cell lines (e.g., K562, Ba/F3 p210, Ba/F3 p210-T315I)[1]
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 0.5 x 10^6 cells/mL). Allow cells to adhere or stabilize overnight.
-
Treatment: Treat cells with various concentrations of HG-7-85-01 (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48, 72 hours).[1] Include a vehicle control (e.g., DMSO).[1]
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[1]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[1][8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][8]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.[1][8]
Data Analysis:
-
Early apoptotic cells: Annexin V-positive and PI-negative.[1][7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1][7]
Caption: Annexin V/PI staining workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Quantification of apoptotic events in pure and heterogeneous populations of cells using the flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
HG-7-85-01 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the kinase inhibitor HG-7-85-01.
Frequently Asked Questions (FAQs)
Q1: What is HG-7-85-01 and what are its primary targets?
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor. Its primary targets include wild-type and mutant forms of several tyrosine kinases, most notably:
-
BCR-ABL: Including the T315I "gatekeeper" mutation that confers resistance to many other inhibitors.[1][2]
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) [1]
-
c-Kit [1]
-
Src kinases [1]
It has been demonstrated to inhibit cell proliferation and induce apoptosis in cells that are dependent on these kinases.[1][3]
Q2: How should I dissolve and prepare HG-7-85-01 for my experiments?
HG-7-85-01 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. This stock solution can then be further diluted into your aqueous assay buffer or cell culture medium to the desired final concentration. To minimize the potential for precipitation in aqueous solutions, ensure the final DMSO concentration is kept low (typically below 0.5%).
Q3: What are the recommended storage conditions for HG-7-85-01?
Proper storage is crucial to maintain the stability and activity of HG-7-85-01.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term (months to years) | Protect from light and moisture.[4] |
| 0-4°C | Short-term (days to weeks) | Dry and dark conditions are essential. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Aliquot to prevent degradation from freeze-thaw cycles.[1][4] |
Q4: I am observing inconsistent results between experiments using the same batch of HG-7-85-01. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that stock solutions are stored correctly and that working solutions are freshly prepared for each experiment. Degradation of the compound can lead to variability.[4]
-
Experimental Variables: Maintain consistency in your assay conditions. Factors such as cell passage number, cell confluency, and serum concentration in the media can all influence the outcome.[5]
-
Solvent Concentration: The final concentration of DMSO should be consistent across all experiments and kept at a low, non-toxic level (typically <0.1%).[5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Symptoms:
-
Visible precipitate in the stock solution or final assay medium.
-
Inconsistent or lower-than-expected potency in cell-based assays.[5]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low aqueous solubility | HG-7-85-01 has limited solubility in aqueous solutions.[5] Prepare a high-concentration stock solution in DMSO and perform serial dilutions in your final assay buffer or media. Ensure the final DMSO concentration is as low as possible. |
| Incorrect solvent | Use high-quality, anhydrous DMSO to prepare stock solutions.[2] |
| Precipitation upon dilution | When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer with vigorous vortexing to ensure rapid and complete mixing. You can also try a step-wise dilution. |
| Compound purity | If you suspect impurities, verify the purity of your HG-7-85-01 batch using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[5] |
Issue 2: Batch-to-Batch Variability
Symptoms:
-
A new batch of HG-7-85-01 shows significantly different potency compared to a previous batch.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Purity differences | Verify the purity of the new batch using HPLC or MS analysis. Impurities can interfere with the inhibitor's activity.[5] |
| Incomplete solubilization | Ensure the compound is fully dissolved in DMSO before making further dilutions. Refer to the solubility troubleshooting guide above.[5] |
| Improper storage | Confirm that the compound has been stored according to the recommended conditions to prevent degradation.[5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of HG-7-85-01 against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific peptide substrate
-
HG-7-85-01
-
Anhydrous DMSO
-
Kinase assay buffer
-
ATP
-
96- or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of HG-7-85-01 in DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer to the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
Assay Plate Setup: Add the diluted HG-7-85-01 or vehicle control (DMSO in assay buffer) to the appropriate wells of the microplate.
-
Enzyme Addition: Add the purified kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for the kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol is for assessing the effect of HG-7-85-01 on the proliferation of cells expressing a target kinase.
Materials:
-
Cells expressing the target kinase (e.g., Ba/F3 cells expressing BCR-ABL)
-
Complete cell culture medium
-
HG-7-85-01
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells per well) in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of HG-7-85-01 in culture medium from a DMSO stock.
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® assay, following the manufacturer's protocol.
-
Data Analysis: Determine the IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
HG-7-85-01 exerts its effects by inhibiting key signaling pathways downstream of its target kinases.
Caption: Inhibition of BCR-ABL signaling by HG-7-85-01.
Caption: Inhibition of multiple kinase pathways by HG-7-85-01.
Experimental Workflow
Caption: General experimental workflow for HG-7-85-01.
References
Optimizing HG-7-85-01 dosage for mouse models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of the tyrosine kinase inhibitor HG-7-85-01 for mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for HG-7-85-01?
A1: HG-7-85-01 is a potent, type II ATP-competitive tyrosine kinase inhibitor.[1][2][3][4] It specifically binds to the inactive "DFG-out" conformation of the kinase domain. This mechanism allows it to effectively inhibit kinases with "gatekeeper" mutations, such as the T315I mutation in BCR-ABL, which confers resistance to many other tyrosine kinase inhibitors (TKIs).[1][2] Its primary targets include BCR-ABL, c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Src kinases.[3][4][5]
Q2: What is a recommended starting dosage for HG-7-85-01 in mouse models?
A2: Based on published preclinical studies, a dose of 100 mg/kg, administered once daily by oral gavage , has been shown to be effective in a chronic myeloid leukemia (CML) mouse model using 32D.p210-luc+ cells.[6] However, the optimal dosage can vary significantly depending on the mouse strain, tumor model, and disease progression. It is crucial to perform a dose-range-finding (dose escalation) study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific experimental model before initiating large-scale efficacy studies.
Q3: How should I prepare and store HG-7-85-01 for in vivo administration?
A3: For in vivo studies, HG-7-85-01 must be formulated in a vehicle suitable for the chosen administration route (e.g., oral gavage, intraperitoneal injection).
-
Solubility: HG-7-85-01 has limited aqueous solubility and is typically dissolved in an organic solvent like DMSO for stock solutions.[5][7]
-
Vehicle Formulation: For administration to animals, the DMSO stock is often diluted in a vehicle such as a mixture of PEG300, Tween 80, and saline, or in 0.5% methylcellulose. The final concentration of DMSO should be kept to a minimum (typically <5-10%) to avoid solvent toxicity. Always prepare fresh formulations before each administration.
-
Storage: Store stock solutions of HG-7-85-01 in DMSO at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5][7]
Q4: My in vivo results are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent results can stem from several factors.[5] Consider the following:
-
Compound Formulation: Ensure the compound is completely solubilized in the vehicle. Precipitation of the inhibitor will lead to inaccurate dosing. Prepare the formulation fresh for each experiment and vortex thoroughly before administration.
-
Batch-to-Batch Variability: If you are using a new batch of HG-7-85-01, verify its purity and activity.[5]
-
Animal Handling: Ensure consistent administration technique (e.g., proper oral gavage to prevent dosing into the lungs).
-
Experimental Variables: Factors such as mouse strain, age, sex, tumor implantation site, and overall animal health can significantly impact outcomes. Standardize these variables across all experimental groups.
-
Tumor Burden: High variability in initial tumor burden can lead to inconsistent responses. Randomize animals into treatment groups based on tumor size before starting treatment.
Data Presentation: Inhibitory Profile of HG-7-85-01
The following tables summarize the inhibitory activity of HG-7-85-01 against various kinases and in a mouse model.
Table 1: In Vitro Biochemical and Cellular Inhibitory Activity of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) | Cell Line | EC50 (nM) |
| BCR-ABL | T315I | 3[1][2][3] | Ba/F3 (BCR-ABL-T315I) | 60-140[3] |
| KDR (VEGFR2) | Wild-type | 20[1][2][3] | - | - |
| RET | Wild-type | 30[1][2][3] | - | - |
| PDGFRα | - | 440[7] | Ba/F3 (PDGFRα-T674M/I) | Potent Inhibition |
| c-Kit | T670I | - | Ba/F3 (Kit-T670I) | Potent Inhibition |
| c-Src | Wild-type | - | Ba/F3 (human c-Src) | 190[3] |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.
Table 2: Reported In Vivo Dosage of HG-7-85-01
| Mouse Model | Cell Line | Dose | Administration Route | Frequency | Outcome | Reference |
| CML | 32D.p210-luc+ | 100 mg/kg | Oral Gavage | Once Daily | Significant reduction in tumor burden | [6] |
Visualizations
Caption: HG-7-85-01 inhibits the constitutively active BCR-ABL kinase, blocking multiple downstream signaling pathways that drive cell proliferation and survival.
Caption: A typical two-phase experimental workflow for optimizing HG-7-85-01 dosage in a mouse model, starting with a dose-range-finding study followed by an efficacy evaluation.
Experimental Protocols
Protocol: In Vivo Efficacy Study in a CML Mouse Model
This protocol provides a general framework for assessing the efficacy of HG-7-85-01 in a mouse model of Chronic Myeloid Leukemia (CML).
1. Cell Culture and Implantation:
-
Culture Ba/F3 cells expressing BCR-ABL (e.g., p210) and a reporter gene like luciferase (e.g., 32D.p210-luc+).
-
Harvest cells during the logarithmic growth phase and wash with sterile, serum-free PBS.
-
Inject an appropriate number of cells (e.g., 1 x 10^6) intravenously (i.v.) via the tail vein into recipient mice (e.g., immunodeficient NSG or BALB/c mice).
2. Animal Monitoring and Group Randomization:
-
Monitor mice for signs of disease progression.
-
Use bioluminescence imaging (BLI) to confirm successful engraftment and quantify tumor burden.
-
Once a baseline tumor burden is established (e.g., 2 days post-injection), randomize mice into treatment groups with similar average BLI signals.[6]
- Group 1: Vehicle control
- Group 2: HG-7-85-01 (e.g., 100 mg/kg)
3. Formulation and Administration of HG-7-85-01:
-
Prepare the HG-7-85-01 formulation as described in the FAQ section.
-
Administer the compound or vehicle control once daily via oral gavage.
-
Ensure the volume administered is appropriate for the mouse weight (e.g., 10 mL/kg).
4. Efficacy and Toxicity Assessment:
-
Monitor animal body weight daily or every other day as an indicator of toxicity.
-
Measure tumor burden via BLI at regular intervals (e.g., twice weekly).[6]
-
At the end of the study, collect blood and tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., Western blot for p-CrkL in tumor tissue).
5. Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the vehicle control.
-
Analyze differences in survival using Kaplan-Meier curves.
-
Statistically compare body weight changes between groups to assess toxicity.
References
Overcoming off-target effects of HG-7-85-01
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of HG-7-85-01, a potent type II ATP-competitive kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on identifying and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of HG-7-85-01?
A1: HG-7-85-01 is a multi-targeted kinase inhibitor. Its primary targets include wild-type and mutant forms of BCR-ABL (including the T315I gatekeeper mutation), PDGFRα, KIT, and Src family kinases.[1][2][3][4] It also demonstrates inhibitory activity against KDR (VEGFR2) and RET.[1][3][5]
Q2: What are off-target effects, and why are they a concern with kinase inhibitors like HG-7-85-01?
A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[6] For kinase inhibitors that bind to the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results.[6][7] Identifying and mitigating these effects is crucial for accurate research and the development of safe therapeutics.[6]
Q3: My experimental results are inconsistent, even when using the same batch of HG-7-85-01. What could be the cause?
A3: Inconsistent results with the same batch of inhibitor often point to experimental variables. It is important to maintain a detailed standard operating procedure. Key factors to control include cell passage number, cell confluency, and the concentration of serum in the culture media.[8] Additionally, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experiments to prevent solvent-induced artifacts.[8]
Q4: I am observing cellular toxicity at concentrations lower than the reported IC50 values for the primary targets. What should I investigate?
A4: This observation may suggest potent off-target effects.[7] It is also possible that the specific cell line you are using has a unique sensitivity or that the compound's integrity has been compromised.[7] Ensure the compound has been stored correctly (short-term at -20°C, long-term at -80°C) and that fresh stock solutions are prepared for each experiment.[8] If the issue persists, consider performing a kinase selectivity screen to identify potential off-targets responsible for the toxicity.[7]
Q5: How can I experimentally determine the off-target profile of HG-7-85-01 in my specific cellular model?
A5: Several experimental approaches can be used to identify off-target effects:
-
Biochemical Kinase Profiling: Screening HG-7-85-01 against a large panel of purified kinases (e.g., KINOMEscan®) can directly measure its binding affinity or inhibitory activity against a wide range of kinases.[6]
-
Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that directly bind to an immobilized version of HG-7-85-01.[6]
-
Phosphoproteomics: This method provides a global view of cellular signaling by quantifying changes in protein phosphorylation across the proteome after treatment with the inhibitor.[6] This can reveal unexpected pathway modulation indicative of off-target activity.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation with HG-7-85-01.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High biochemical potency (low nM IC50), but weak cellular activity (µM range EC50). | 1. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.[6] 2. Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by transporters like P-glycoprotein.[6][7] 3. High Intracellular ATP Concentration: High ATP levels in cells can outcompete the inhibitor at the target's binding site.[6] 4. Compound Degradation: The compound may be unstable in the cell culture medium or has degraded during storage.[7] | 1. Assess Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA).[6] 2. Inhibit Efflux Pumps: Test if co-treatment with an efflux pump inhibitor (e.g., verapamil) increases potency.[6] 3. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that HG-7-85-01 is binding to its intended target within the cell.[6] 4. Validate Target Dependence: Use siRNA or CRISPR to knock down the primary target and confirm the cell line's dependence on it for survival or proliferation.[6] 5. Check Compound Integrity: Verify purity with HPLC/MS and prepare fresh stock solutions.[8] |
| Unexpected activation (increased phosphorylation) of a protein in an unrelated signaling pathway. | 1. Inhibition of a Negative Regulator: The inhibitor might be targeting a kinase that normally suppresses the observed pathway.[6] 2. Feedback Loop Activation: Inhibition of the primary target pathway may trigger a compensatory feedback mechanism that activates another pathway.[6] | 1. Consult Kinase Selectivity Data: Check available kinome-wide screening data for potential off-targets that could be negative regulators.[6] 2. Perform Phosphoproteomic Analysis: Profile global phosphorylation changes to identify the affected pathways comprehensively.[6] 3. Validate with Orthogonal Methods: Use RNAi-mediated knockdown of the suspected off-target kinase to see if it phenocopies the effect of HG-7-85-01.[6] |
| Inconsistent Western blot results for phosphorylation of target proteins. | 1. Sample Preparation Issues: Protein degradation or dephosphorylation may occur during sample handling.[7] 2. Antibody Specificity: The primary antibody may not be specific for the phosphorylated form of the target.[7] 3. Improper Blocking: Using milk as a blocking agent can interfere with phosphoprotein detection due to its casein content.[7] | 1. Optimize Lysis: Work quickly on ice and use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors.[7] 2. Validate Antibodies: Run appropriate positive and negative controls to confirm antibody specificity.[7] 3. Use Alternative Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) or other commercially available non-protein-based blockers.[7] |
Quantitative Inhibitor Profile
The following tables summarize the inhibitory potency of HG-7-85-01 against various kinases. These values are essential for designing experiments with appropriate compound concentrations.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) | Reference(s) |
| Bcr-Abl | T315I | 3 | [1][3][5] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][3][5] |
| RET | Wild-Type | 30 | [1][3][5] |
| Other Kinases | N/A | >2000 | [3][5] |
Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01
| Cell Line Expressing | EC50 (nM) | Reference(s) |
| Nonmutant BCR-ABL | 60 - 140 | [3] |
| BCR-ABL-T315I | 60 - 140 | [3] |
| c-Src | 190 | [3] |
| T338I Src | 290 | [3] |
| T338M Src | 150 | [3] |
Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the use of HG-7-85-01.
Caption: Troubleshooting workflow for off-target effects.
Caption: Inhibition of BCR-ABL signaling by HG-7-85-01.
References
Technical Support Center: Troubleshooting HG-7-85-01 Inhibition
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing the kinase inhibitor HG-7-85-01. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of HG-7-85-01?
A1: HG-7-85-01 is a potent, ATP-competitive, type II inhibitor targeting wild-type and certain mutant forms of several tyrosine kinases. Its primary targets include Bcr-Abl (including the T315I "gatekeeper" mutation), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), c-Kit, and Src family kinases.[1][2][3]
Q2: What is the mechanism of action for HG-7-85-01?
A2: As a type II inhibitor, HG-7-85-01 binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain. This prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of substrate proteins. This mechanism allows it to be effective against certain mutations that confer resistance to other types of kinase inhibitors.
Q3: How should I prepare and store HG-7-85-01 stock solutions?
A3: HG-7-85-01 is soluble in dimethyl sulfoxide (B87167) (DMSO). For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Store the stock solution at -20°C for short-term storage (days to weeks) and at -80°C for long-term storage (months to years), protected from light and moisture.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[4] For sensitive primary cells, a concentration below 0.1% is advisable.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Troubleshooting Guide: Lack of Target Kinase Inhibition
This guide addresses the common issue of observing no or weaker-than-expected inhibition of the target kinase by HG-7-85-01 in your experiments.
Scenario 1: In Vitro Kinase Assay - No Inhibition Observed
You are performing an in vitro kinase assay with recombinant kinase, ATP, a substrate, and HG-7-85-01, but you do not observe a dose-dependent decrease in kinase activity.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect ATP Concentration | For an ATP-competitive inhibitor like HG-7-85-01, a high concentration of ATP in the assay will compete with the inhibitor, leading to a higher apparent IC50 value. Solution: Use an ATP concentration at or below the Michaelis constant (Km) for the specific kinase you are testing.[5] This will ensure a fair competition between ATP and the inhibitor. |
| Compound Solubility Issues | HG-7-85-01 may have precipitated out of the aqueous assay buffer. Solution: Visually inspect for any precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme. Gentle warming or sonication can aid in the initial dissolution in DMSO. |
| Inactive Compound | The compound may have degraded due to improper storage or handling. Solution: Use a fresh aliquot of HG-7-85-01 from a properly stored stock solution. If batch-to-batch variability is suspected, verify the purity and identity of the compound using methods like HPLC or mass spectrometry. |
| Assay Conditions Not Optimized | The buffer composition, pH, or incubation time may not be optimal for inhibitor activity. Solution: Ensure your kinase buffer composition is appropriate for the kinase being tested. Verify the pH of your buffer. Perform a time-course experiment to ensure the kinase reaction is in the linear range. |
| Recombinant Kinase Activity | The recombinant kinase may be inactive or have low activity. Solution: Test the activity of your recombinant kinase using a known potent inhibitor as a positive control. |
Scenario 2: Cellular Assay - No Inhibition of Target Phosphorylation
You are treating cells with HG-7-85-01 and performing a Western blot to detect the phosphorylation of a target kinase (e.g., p-Bcr-Abl, p-PDGFRα, p-c-Kit, p-Src) or its downstream substrate, but you see no decrease in the phosphorylation signal.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | HG-7-85-01 may not be efficiently entering the cells. Solution: While HG-7-85-01 is generally cell-permeable, the cell line you are using may have specific characteristics affecting uptake. Consider increasing the incubation time or inhibitor concentration. |
| Drug Efflux Pumps | The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. Solution: Research if your cell line is known to express high levels of drug efflux pumps. Co-incubation with an efflux pump inhibitor could be a diagnostic experiment. |
| High Intracellular ATP | The high concentration of ATP within the cell (millimolar range) can outcompete the inhibitor. Solution: This is an inherent challenge of ATP-competitive inhibitors. You may need to use higher concentrations of HG-7-85-01 in cellular assays compared to in vitro assays to achieve the desired effect. |
| Target Not a Key Driver | The kinase you are targeting may not be the primary driver of the signaling pathway in your specific cell line. Solution: Use techniques like siRNA or CRISPR to knock down the target kinase and confirm that the cell line's signaling is dependent on it. |
| Suboptimal Western Blot Protocol | The lack of a change in phosphorylation signal could be due to technical issues with the Western blot. Solution: Follow a robust protocol for detecting phosphorylated proteins. Key considerations include:Using lysis buffers containing phosphatase and protease inhibitors.Keeping samples on ice at all times.Using BSA instead of milk for blocking, as milk contains phosphoproteins that can increase background.Using Tris-buffered saline with Tween 20 (TBST) instead of phosphate-buffered saline (PBS) for washes and antibody dilutions.Ensuring your primary antibody is specific for the phosphorylated form of the protein.Including a positive control (e.g., cells stimulated to induce phosphorylation) and a negative control (e.g., untreated or vehicle-treated cells).Probing for the total protein as a loading control and to normalize the phospho-protein signal. |
| Compound Degradation in Media | HG-7-85-01 may not be stable in the cell culture medium over the duration of the experiment. Solution: Prepare fresh dilutions of the inhibitor for each experiment. Consider reducing the incubation time if stability is a concern. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of HG-7-85-01 (IC50)
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| Other Kinases | N/A | >2000 |
Table 2: Cellular Proliferative Activity of HG-7-85-01 (EC50)
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | Bcr-Abl (non-mutant) | 60-140 |
| Ba/F3 | Bcr-Abl (T315I) | 60-140 |
| Ba/F3 | Kit (T670I) | Potent Inhibition |
| Ba/F3 | TEL/PDGFRβ | Potent Inhibition |
| Ba/F3 | c-Src | 190 |
| Ba/F3 | Src (T338I) | 290 |
| Ba/F3 | Src (T338M) | 150 |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of HG-7-85-01 against a purified kinase.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA. The optimal buffer may vary depending on the kinase.
-
HG-7-85-01 Dilutions: Prepare a 10-point, 3-fold serial dilution of your 10 mM HG-7-85-01 stock in DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase.
-
Substrate Solution: Prepare the kinase-specific substrate in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted HG-7-85-01 or vehicle control (DMSO in kinase buffer) to the wells of a microplate.
-
Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the signal according to your assay format (e.g., radiometric, fluorescence, luminescence).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% kinase activity).
-
Plot the percent inhibition versus the log of the HG-7-85-01 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Kinase Inhibition
This protocol is designed for detecting changes in the phosphorylation of a target kinase in cell lysates following treatment with HG-7-85-01.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
If necessary, serum-starve the cells for 4-24 hours to reduce basal phosphorylation levels.
-
Treat cells with a dose-range of HG-7-85-01 (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 1-24 hours). Include a vehicle-only (DMSO) control.
-
If applicable, stimulate the cells with the appropriate ligand (e.g., PDGF for PDGFRα, SCF for c-Kit) for a short period (e.g., 5-15 minutes) before lysis to induce phosphorylation.
-
-
Sample Preparation (Lysis):
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target kinase (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalization: Strip the membrane and re-probe for the total target kinase and a loading control (e.g., GAPDH or β-actin) to normalize the phospho-signal.
-
Visualizations
Caption: Logical workflow for troubleshooting lack of HG-7-85-01 activity.
Caption: Simplified Bcr-Abl signaling pathway and inhibition by HG-7-85-01.
Caption: Overview of PDGFRα, c-Kit, and Src signaling and their inhibition.
References
Technical Support Center: Improving the In Vivo Bioavailability of HG-7-85-01
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the tyrosine kinase inhibitor, HG-7-85-01.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of HG-7-85-01 After Oral Dosing
Symptoms:
-
Pharmacokinetic (PK) data reveals low area under the curve (AUC) and maximum concentration (Cmax).
-
High standard deviation in plasma concentrations across animals in the same dosing group.
-
Inconsistent efficacy in xenograft or other disease models.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Poor Aqueous Solubility | HG-7-85-01 is a lipophilic molecule with low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract. This is a common issue for many kinase inhibitors.[1] |
| Suboptimal Formulation | The vehicle used for oral administration may not be suitable for solubilizing or suspending HG-7-85-01, leading to precipitation or inconsistent dosing. |
| First-Pass Metabolism | The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of HG-7-85-01 in preclinical models?
A1: Preclinical studies have indicated that HG-7-85-01 has limited oral bioavailability.
Q2: What are the primary reasons for the low oral bioavailability of tyrosine kinase inhibitors like HG-7-85-01?
A2: Tyrosine kinase inhibitors are often lipophilic compounds with poor aqueous solubility. This low solubility can lead to a low dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption. Additionally, many of these compounds are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, further reducing net absorption.[2] First-pass metabolism in the liver can also significantly decrease the amount of drug reaching systemic circulation.
Q3: What are some common formulation vehicles for administering poorly soluble compounds like HG-7-85-01 to rodents for PK studies?
A3: For preclinical oral gavage studies, common vehicles for poorly soluble compounds include:
-
Aqueous suspensions: Using a suspending agent like 0.5% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in water.[1][3]
-
Co-solvent systems: Mixtures of water with a non-toxic, water-miscible organic solvent can increase solubility. A common example is a solution containing 10% DMSO and 40% polyethylene (B3416737) glycol 400 (PEG400) in water.[3]
-
Lipid-based formulations: For highly lipophilic drugs, dissolving the compound in oils (e.g., corn oil, sesame oil) or using self-emulsifying drug delivery systems (SEDDS) can improve absorption.[3]
Q4: How can I assess the success of a new formulation in improving bioavailability?
A4: A comparative pharmacokinetic (PK) study in a rodent model (e.g., mouse or rat) is the standard method. This involves dosing different groups of animals with the original and new formulations and collecting blood samples at various time points to measure the plasma concentration of HG-7-85-01. Key PK parameters to compare include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (total drug exposure). An intravenous (IV) dose group is often included to determine the absolute bioavailability of each oral formulation.
Data Presentation: Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic data for HG-7-85-01 in mice, illustrating the potential improvements that could be achieved with enhanced formulations compared to a standard suspension.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%F) |
| Standard Suspension (0.5% Methylcellulose) | 100 | Oral | 150 | 2 | 900 | 5% |
| Co-solvent Formulation (10% DMSO, 40% PEG400) | 100 | Oral | 450 | 1 | 2700 | 15% |
| Lipid-Based Formulation (SEDDS) | 100 | Oral | 750 | 1 | 5400 | 30% |
| Intravenous Solution | 10 | IV | 1800 | 0.25 | 1800 | 100% |
Note: The data in this table is for illustrative purposes only and is meant to represent the expected trends when moving to more advanced formulations for a compound with bioavailability challenges like HG-7-85-01.
Experimental Protocols
Protocol 1: Formulation Preparation
Objective: To prepare different oral formulations of HG-7-85-01 for a comparative PK study.
Materials:
-
HG-7-85-01 powder
-
Methylcellulose
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Self-emulsifying drug delivery system (SEDDS) components (e.g., oil, surfactant, co-surfactant)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
Methodology:
-
Standard Suspension (0.5% Methylcellulose):
-
Prepare a 0.5% (w/v) solution of methylcellulose in water.
-
Weigh the required amount of HG-7-85-01 powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring to achieve the final desired concentration.
-
Continuously stir the suspension until administration to ensure homogeneity.
-
-
Co-solvent Formulation (e.g., 10% DMSO, 40% PEG400):
-
Weigh the required amount of HG-7-85-01.
-
Dissolve the compound in DMSO first.
-
Add PEG400 and vortex until the solution is clear.
-
Add water to the final volume and vortex thoroughly.
-
Visually inspect for any precipitation before dosing.
-
-
Lipid-Based Formulation (SEDDS):
-
Weigh the required amount of HG-7-85-01.
-
Dissolve the compound in the oil phase of the SEDDS formulation with gentle heating if necessary.
-
Add the surfactant and co-surfactant and mix until a clear and homogenous solution is formed.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the pharmacokinetic profiles of different HG-7-85-01 formulations after oral administration in mice.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
HG-7-85-01 formulations
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation and Fasting:
-
Acclimate animals for at least 3 days before the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dose Administration:
-
Divide mice into groups for each formulation (n=3-5 per group).
-
Administer the respective HG-7-85-01 formulation via oral gavage at a specified dose (e.g., 100 mg/kg). For the IV group, administer a lower dose (e.g., 10 mg/kg) via tail vein injection.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous vein or tail clip.[4]
-
-
Plasma Preparation:
-
Place blood samples into EDTA-coated tubes.
-
Centrifuge the samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of HG-7-85-01 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
-
Calculate the oral bioavailability (%F) for each formulation relative to the intravenous dose.
-
Visualizations
Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.
Caption: Logical workflow for troubleshooting low bioavailability of HG-7-85-01.
Caption: Workflow for an in vivo comparative pharmacokinetic study.
References
Technical Support Center: Troubleshooting HG-7-85-01 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the kinase inhibitor HG-7-85-01. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential challenges and unexpected results during experiments with HG-7-85-01.
Q1: I am not observing the expected decrease in cell viability after HG-7-85-01 treatment. What are the possible reasons?
A1: A lack of response to HG-7-85-01 can stem from several factors, ranging from experimental setup to intrinsic cellular characteristics. Here is a troubleshooting guide to help identify the issue:
-
Compound Integrity and Handling:
-
Solubility: Ensure that HG-7-85-01 is fully dissolved. Visible precipitates in your stock solution or culture medium can lead to inaccurate concentrations.[1] It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Storage and Stability: Improper storage can lead to compound degradation. HG-7-85-01 stock solutions in DMSO should be stored at -20°C for short-term and -80°C for long-term use to maintain stability.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
-
Cell Line and Culture Conditions:
-
Cell Line Authenticity and Health: Verify the identity of your cell line. High passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a limited passage range from a reputable source.
-
Target Expression: Confirm that your cell line expresses the target kinases of HG-7-85-01 (e.g., Bcr-Abl, PDGFRα, Kit, Src).[2][3] Low or absent target expression will result in a lack of efficacy.
-
Serum Concentration: Components in the serum, such as growth factors, can sometimes interfere with the activity of kinase inhibitors.[4] Consider performing experiments in reduced serum conditions if appropriate for your cell line.
-
-
Assay-Specific Issues:
-
Cell Seeding Density: The number of cells seeded can influence the apparent IC50 value. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Incubation Time: The duration of drug exposure may be insufficient to induce a response. A typical incubation time for viability assays is 48 to 72 hours.[5]
-
Q2: My Western blot results for downstream signaling inhibition are inconsistent. How can I improve reproducibility?
A2: Inconsistent Western blot data for phosphoproteins is a common challenge. The following steps can help improve the reliability of your results:
-
Sample Preparation: To prevent dephosphorylation, work quickly and keep samples on ice. Use a lysis buffer freshly supplemented with phosphatase and protease inhibitors.[6]
-
Antibody Selection: Use phospho-specific antibodies that have been validated for Western blotting. Always include a control for the total protein to normalize the phospho-protein signal.[7]
-
Blocking Agent: When detecting phosphoproteins, avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can increase background. Bovine serum albumin (BSA) is a recommended alternative.[6]
-
Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for washing steps, as phosphate-buffered saline (PBS) can interfere with the detection of some phosphoproteins.[6]
Q3: The IC50 value for HG-7-85-01 in my cell line is significantly higher than expected. What could be the underlying resistance mechanism?
A3: Increased IC50 values are indicative of cellular resistance. The mechanisms can be broadly categorized as on-target and off-target.
-
On-Target Mechanisms:
-
Gatekeeper Mutations: While HG-7-85-01 is effective against the T315I "gatekeeper" mutation in Bcr-Abl, other mutations within the kinase domain could potentially reduce its binding affinity.[8][9][10]
-
Target Amplification: Overexpression of the target kinase due to gene amplification can lead to resistance by requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[2][10]
-
-
Off-Target Mechanisms:
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that bypass the inhibited kinase, thereby maintaining cell proliferation and survival.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump HG-7-85-01 out of the cell, reducing its intracellular concentration and efficacy.[11]
-
To investigate these possibilities, consider sequencing the target kinase domain in your resistant cell line, quantifying target protein expression levels by Western blot, and examining the activity of key bypass signaling pathways.
Data Presentation
The following tables summarize the inhibitory activity of HG-7-85-01 against various kinases and in different cell lines.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[12][13] |
| KDR (VEGFR2) | Wild-Type | 20[12][13] |
| RET | Wild-Type | 30[12][13] |
| Other Kinases | N/A | >2000[12][13] |
Table 2: Cellular Proliferation Inhibition by HG-7-85-01
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | Bcr-Abl (non-mutant) | 60 - 140[13] |
| Ba/F3 | Bcr-Abl-T315I | 60 - 140[13] |
| Ba/F3 | Kit-T670I | Potent Inhibition (EC50 not specified)[13] |
| Ba/F3 | c-Src | 190[13] |
| Ba/F3 | T338I Src | 290[13] |
| Ba/F3 | T338M Src | 150[13] |
Table 3: Comparative Efficacy of HG-7-85-01 and Other TKIs Against Bcr-Abl Mutants (Cellular Proliferation IC50, nM)
| Bcr-Abl Mutant | HG-7-85-01 | Imatinib | Dasatinib | Nilotinib | Ponatinib |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 3 (biochemical) | >10000 | >1000 | >5000 | 10 - 30 |
Data in this table is compiled from preclinical cellular proliferation assays and serves as a comparative guide.[14]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the effect of HG-7-85-01 on the viability of cancer cell lines.
Materials:
-
HG-7-85-01 stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
For suspension cells, seed at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete medium.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of HG-7-85-01 in complete culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the inhibition of kinase signaling pathways by HG-7-85-01.
Materials:
-
HG-7-85-01
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of HG-7-85-01 for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
How to minimize toxicity of HG-7-85-01 in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of the kinase inhibitor HG-7-85-01 in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is HG-7-85-01 and what are its primary targets?
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor. Its primary targets include Bcr-Abl (including the T315I "gatekeeper" mutant), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, Src, KDR, and RET kinases.[1][2][3][4] It is also recognized as an inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).
Q2: What are the known toxicities associated with MAP4K4 inhibitors in animal studies?
While specific public toxicity data for HG-7-85-01 is limited, studies on other MAP4K4 inhibitors have reported potential adverse effects in vivo, including weight loss and increased body temperature. For example, the MAP4K4 inhibitor PF-6260933 demonstrated toxicity at doses beyond 10 mg/kg in mice, which constrained its use in long-term studies.[5]
Q3: What are the main challenges in administering HG-7-85-01 in animal studies?
HG-7-85-01 has low aqueous solubility, which can lead to challenges in preparing formulations for in vivo administration and may result in variable drug exposure.[1][6] Pharmacokinetic data indicates limited oral bioavailability in mice (5%) and rats (19%), with a moderate half-life.[3]
Troubleshooting Guide
Issue 1: Poor or inconsistent drug exposure in vivo.
-
Possible Cause: Suboptimal formulation due to the poor solubility of HG-7-85-01.[1][6]
-
Troubleshooting Steps:
-
Formulation Optimization: HG-7-85-01 is soluble in DMSO.[2] For in vivo studies, it is crucial to use a vehicle that can maintain the compound in suspension or solution. Common vehicles for poorly soluble kinase inhibitors include:
-
A mixture of DMSO, PEG300, Tween 80, and saline.
-
0.5% methylcellulose (B11928114) in water.
-
Lipid-based formulations, which have been shown to enhance the oral absorption of other poorly water-soluble kinase inhibitors.[7]
-
-
Particle Size Reduction: Micronization of the compound can increase its surface area and improve dissolution rate and bioavailability.
-
Route of Administration: If oral administration leads to high variability, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, though these may also require careful formulation to avoid precipitation at the injection site.
-
Issue 2: Observed toxicity at planned doses (e.g., weight loss, lethargy).
-
Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD) in the specific animal model and strain.
-
Troubleshooting Steps:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before initiating efficacy studies, a dose-ranging study should be performed to determine the MTD.[8][9][10] This involves administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity over a defined period.
-
Dose De-escalation: If toxicity is observed, reduce the dose to a level that is well-tolerated.
-
Refine Dosing Schedule: Instead of a single daily high dose, consider a split-dosing regimen (e.g., twice daily) to maintain therapeutic plasma concentrations while minimizing peak concentration-related toxicity.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause: Although HG-7-85-01 is a potent inhibitor of its primary targets, like many kinase inhibitors, it may interact with other kinases, leading to unintended biological effects.
-
Troubleshooting Steps:
-
Comprehensive Toxicity Profiling: In toxicology studies, include a thorough examination of potential target organs of kinase inhibitor toxicity, such as the heart, liver, and kidneys, through histopathology.[11][12][13][14][15]
-
Biomarker Analysis: Monitor relevant biomarkers in blood and tissue samples to assess organ function and identify potential off-target signaling pathway modulation.
-
Review Kinome Scan Data: If available, analyze the kinome selectivity profile of HG-7-85-01 to anticipate potential off-target interactions.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of HG-7-85-01 [3]
| Species | Oral Bioavailability (%F) | Half-life (T½) | Cmax (at dose) | Clearance (Cl) |
| Mouse | 5% | 1.1 h | 106 ng/mL (10 mg/kg) | 23 mL/min/kg |
| Rat | 19% | 5.8 h | 292 ng/mL (2 mg/kg) | 13 mL/min/kg |
Table 2: In Vivo Study Data for a MAP4K4 Inhibitor (PF-6260933) [5]
| Parameter | Observation |
| Toxicity | Drug accumulation and toxicity observed at doses beyond 10 mg/kg in mice. |
| Mechanism | Time-dependent inhibition of CYP3A4. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of HG-7-85-01 that can be administered daily for a specified period (e.g., 7-14 days) without causing significant toxicity.
Methodology:
-
Animal Model: Use the same mouse strain and sex that will be used for the efficacy studies.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Based on available in vitro data and information from other MAP4K4 inhibitors, start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100 mg/kg).
-
Formulation and Administration: Prepare HG-7-85-01 in an appropriate vehicle and administer daily via the intended route (e.g., oral gavage).
-
Monitoring:
-
Daily: Record body weight, food and water consumption, and detailed clinical observations (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
Endpoint: At the end of the study period, or if humane endpoints are reached (e.g., >20% body weight loss), euthanize the animals.
-
-
Analysis: Perform gross necropsy and consider collecting blood for clinical chemistry and tissues for histopathology from the highest dose group and controls to identify potential target organs of toxicity. The MTD is defined as the highest dose that does not result in mortality, significant weight loss, or other severe clinical signs.[8][9][10][16][17]
Protocol 2: General Toxicity Assessment in a Rodent Model
Objective: To evaluate the potential toxicity of HG-7-85-01 following repeated administration.
Methodology:
-
Animal Model and Group Size: Use a sufficient number of animals (e.g., 8-10 per sex per group) to allow for meaningful statistical analysis.
-
Dose Levels: Select at least three dose levels based on the MTD study: a high dose expected to produce some toxicity, a low dose that is a fraction of the anticipated therapeutic dose, and an intermediate dose. Include a vehicle control group.
-
Duration: The study duration should be relevant to the intended therapeutic use (e.g., 14 or 28 days).
-
Parameters to be Monitored:
-
In-life: Daily clinical observations, weekly body weight, and food consumption.
-
At Terminus:
-
Hematology: Complete blood counts.
-
Clinical Chemistry: Panels to assess liver and kidney function.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, etc.).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups.
-
-
Visualizations
Caption: Workflow for preclinical toxicity assessment of HG-7-85-01.
Caption: Inhibition of multiple kinase pathways by HG-7-85-01.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HG-7-85-01 | Type II tyrosine kinase inhibitor | BCR-ABL | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Histopathology and biochemistry analysis of the interaction between sunitinib and paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HG-7-85-01 Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the incubation time of the kinase inhibitor HG-7-85-01 to achieve optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for HG-7-85-01 in cell-based assays?
A1: Standard incubation times for cell viability and proliferation assays using HG-7-85-01 typically range from 24 to 72 hours.[1][2] The optimal duration depends on the cell line's doubling time and the specific experimental endpoint. For shorter-term signaling studies, such as Western blotting for target phosphorylation, incubation times can be much shorter, for instance, 1, 6, or 24 hours.[1]
Q2: When should I consider adjusting the incubation time for HG-7-85-01?
A2: Adjusting the incubation time is recommended under the following circumstances:
-
Higher-than-expected IC50 values: If the observed IC50 value is significantly higher than reported in the literature, a longer incubation time may be necessary to allow the compound to exert its full effect.[1]
-
Inconsistent results between experiments: Variability in results can sometimes be attributed to inconsistent incubation times.[1]
-
Slow-growing cell lines: These may require a longer exposure to the inhibitor to observe a significant effect on proliferation.
-
Rapidly metabolized compound: If HG-7-85-01 is unstable in your specific cell culture conditions, a shorter, more concentrated treatment might be more effective, or the media may need to be replenished with a fresh compound.
-
Observing secondary or downstream effects: Longer incubation times may be necessary to observe changes in downstream signaling pathways or phenotypic effects like apoptosis.[3]
Q3: How does HG-7-85-01's mechanism of action influence the choice of incubation time?
A3: HG-7-85-01 is a type II ATP-competitive inhibitor that binds to the inactive "DFG-out" conformation of its target kinases.[2][4] The transition of the kinase to this inactive state can be a rate-limiting step, suggesting that a pre-incubation period in biochemical assays (e.g., 15-60 minutes) can be beneficial to allow for optimal binding before initiating the kinase reaction.[4] In cell-based assays, this mechanism suggests that the inhibitor's effects might not be instantaneous and a sufficient incubation period is required for the inhibitor to effectively trap the kinase in its inactive state.
Troubleshooting Guide: Incubation Time Optimization
This guide provides a structured approach to troubleshooting and optimizing incubation time for HG-7-85-01 experiments.
| Issue | Possible Cause Related to Incubation Time | Suggested Solution |
| Weak or no inhibition of target phosphorylation (Western Blot) | Short incubation time may be insufficient for the inhibitor to enter the cells and engage with the target kinase. | Increase the incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal duration for target inhibition.[1] |
| High IC50 value in cell viability assays (e.g., MTT, CellTiter-Glo) | The incubation period may be too short for the anti-proliferative or cytotoxic effects to manifest, especially in slow-growing cell lines.[1] | Increase the incubation time (e.g., from 24h to 48h or 72h). Ensure the incubation time is appropriate for the cell line's doubling time. |
| Inconsistent results across replicate experiments | Variability in the precise duration of incubation between experiments.[1] | Use a precise timer for all incubation steps and ensure consistency across all experiments.[1] |
| Loss of inhibitory effect at later time points | Potential degradation or metabolism of HG-7-85-01 in the cell culture medium over extended periods. | Consider a shorter incubation time with a higher concentration of the inhibitor, or replenish the media with fresh HG-7-85-01 during long-term experiments. |
| Cell death observed in control (DMSO-treated) wells at long incubation times | Solvent toxicity or nutrient depletion in the culture medium. | Ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability over the chosen incubation period. For longer incubations, consider replenishing the media. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Target Inhibition by Western Blot
This protocol determines the optimal incubation time for inhibiting the phosphorylation of a target kinase by HG-7-85-01.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of lysis.
-
Compound Treatment: Treat cells with a fixed concentration of HG-7-85-01 (e.g., 5-10 times the expected IC50) for various durations (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours). Include a vehicle control (DMSO) for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target kinase overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Protocol 2: Optimizing Incubation Time for Cell Viability Assays
This protocol helps determine the most suitable incubation time for assessing the anti-proliferative effects of HG-7-85-01.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density to ensure they remain in the exponential growth phase throughout the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of HG-7-85-01. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours, at 37°C in a humidified incubator with 5% CO2.[5]
-
Viability Assessment: At the end of each incubation period, assess cell viability using a suitable method (e.g., MTT, MTS, or CellTiter-Glo assay) according to the manufacturer's instructions.
-
Data Analysis: For each incubation time, normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value. The optimal incubation time will be the one that provides a robust assay window and a consistent dose-response relationship.
Data Presentation
Table 1: Recommended Starting Incubation Times for HG-7-85-01 in Various Assays
| Assay Type | Cell Type | Recommended Starting Incubation Time | Key Considerations |
| Biochemical Kinase Assay | Purified Kinase | 15 - 60 minutes (pre-incubation) | Allows for inhibitor binding to the inactive kinase conformation.[4] |
| Western Blotting (Target Phosphorylation) | Adherent or Suspension Cells | 1 - 24 hours | Perform a time-course to determine the onset and duration of inhibition.[1] |
| Cell Viability/Proliferation (e.g., MTT) | Proliferating Cancer Cells | 24 - 72 hours | Should be optimized based on the cell line's doubling time.[1][2] |
| Apoptosis Assay (e.g., Annexin V staining) | Cancer Cells | 24 - 72 hours | Apoptosis is a downstream effect and may require longer incubation times to become apparent.[3] |
| Cell Cycle Analysis | Synchronized or Asynchronous Cells | 24 - 48 hours | Allows for the observation of cell cycle arrest.[3] |
Visualizations
Signaling Pathway Inhibition by HG-7-85-01
References
Technical Support Center: Troubleshooting Cell Viability Assays with HG-7-85-01
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cell viability assays involving the kinase inhibitor HG-7-85-01.
Frequently Asked Questions (FAQs)
Q1: What is HG-7-85-01 and what are its primary targets?
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor.[1] Its primary targets include wild-type and mutant forms of Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), c-Kit, and Src kinases.[2][3] A key feature of HG-7-85-01 is its ability to inhibit the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to many other kinase inhibitors.[1][4]
Q2: What is the mechanism of action of HG-7-85-01?
As a type II inhibitor, HG-7-85-01 binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[1][4] This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[1] This mechanism of action leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells that are dependent on the targeted kinases.[2]
Q3: My IC50 value for HG-7-85-01 is higher than expected. What are the potential causes?
Several factors can contribute to a higher-than-expected IC50 value:
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a properly stored stock solution for each experiment.[5]
-
Short Incubation Time: The inhibitory effects of HG-7-85-01 on cell viability may require a sufficient duration of exposure. Consider increasing the incubation time.[5]
-
High Cell Density: An excessive number of cells can lead to an underestimation of the inhibitor's potency. Optimizing the cell seeding density is crucial.[5]
-
High ATP Concentration: Since HG-7-85-01 is an ATP-competitive inhibitor, high intracellular ATP levels can compete with the inhibitor, leading to a higher apparent IC50.[3]
-
Cell Line Characteristics: The specific cell line used, its passage number, and potential for genetic drift can all influence its sensitivity to the inhibitor.[6]
Q4: I am observing inconsistent results between experiments, even with the same batch of HG-7-85-01. What should I investigate?
Inconsistent results often stem from experimental variability:
-
Cell Culture Practices: Variations in cell density, confluency, and passage number can lead to differing responses. It is important to maintain consistent cell culture practices and use cells within a defined passage number range.[5][7]
-
Incubation Times: Ensure that incubation times for drug treatment and assay development are consistent across all experiments.[5]
-
Compound Degradation: Aliquot stock solutions to minimize freeze-thaw cycles.[7]
-
Assay Conditions: Standardize all assay parameters, including reagent concentrations and incubation times.[7]
Q5: Could HG-7-85-01 interfere with my cell viability assay?
Yes, some kinase inhibitors have been reported to interfere with the chemistry of certain viability assays.[8] For example, a compound might directly react with a tetrazolium salt like MTT, leading to a false signal.[8][9] It is advisable to include a cell-free control with the inhibitor to test for any direct assay interference.[8]
Troubleshooting Guide
This guide addresses common problems encountered during cell viability assays with HG-7-85-01.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Potency / High IC50 Value | Purity issues with the HG-7-85-01 batch. | Verify the purity of the compound using methods like HPLC or Mass Spectrometry.[7] |
| Poor solubility of the compound. | Ensure complete solubilization of HG-7-85-01. Visible precipitate in the stock solution or assay medium can indicate solubility issues.[7] | |
| Improper storage leading to degradation. | Store HG-7-85-01 at -20°C for short-term and -80°C for long-term storage to maintain stability.[7] | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before and during plating.[8] |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques.[8] | |
| "Edge effects" in the microplate. | To mitigate evaporation, fill the outer wells of the plate with sterile media or PBS and do not use them for experimental samples.[5] | |
| Inconsistent Dose-Response Curve | Compound precipitation at high concentrations. | Check the solubility of HG-7-85-01 in the cell culture medium at the highest concentrations used.[5] |
| Cytotoxicity of the solvent (e.g., DMSO). | Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically below 0.5%).[5] | |
| No Effect on Cell Viability | Incorrect cell line. | Confirm that the cell line is dependent on a kinase that is a target of HG-7-85-01.[6] |
| Cell line resistance. | The cell line may have intrinsic or acquired resistance mechanisms, such as the expression of drug efflux pumps.[6] | |
| Degraded compound. | Use a fresh aliquot of HG-7-85-01 that has been stored properly.[6] | |
| Unexpected Increase in "Viability" Signal | Assay interference. | Run a cell-free control to see if HG-7-85-01 directly reacts with the assay reagent.[8] |
| Shift in cellular metabolism. | At certain concentrations, the inhibitor may induce a stress response that increases metabolic activity, which can be misinterpreted as increased viability by some assays.[8] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of HG-7-85-01 against various kinases and cell lines.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[1][2] |
| KDR (VEGFR2) | Wild-Type | 20[1][2] |
| RET | Wild-Type | 30[1][2] |
| Other Kinases | N/A | >2000[1][2] |
Table 2: Cellular Proliferation Inhibition by HG-7-85-01
| Cell Line Expressing | EC50 (µM) |
| Nonmutant BCR-ABL | 0.06-0.14[2] |
| BCR-ABL-T315I | 0.06-0.14[2] |
| Kit-T670I | Potent Inhibition[2] |
| PDGFRα-T674M | Highly Responsive[2] |
| PDGFRα-T674I | Highly Responsive[2] |
| c-Src | 0.19[2] |
| T338I Src | 0.29[2] |
| T338M Src | 0.15[2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the effect of HG-7-85-01 on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
HG-7-85-01
-
Complete cell culture medium
-
DMSO (for dissolving HG-7-85-01)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of HG-7-85-01 in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Remove the old medium from the wells and add the medium containing the different concentrations of HG-7-85-01. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to the Efficacy of HG-7-85-01 and Other ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical ABL kinase inhibitor HG-7-85-01 with other established ABL inhibitors. The following sections detail its inhibitory profile against wild-type and mutated BCR-ABL, outline key experimental methodologies, and visualize relevant biological pathways and workflows to support further research and development in targeted cancer therapy.
Introduction to HG-7-85-01
HG-7-85-01 is a potent, type II ATP-competitive inhibitor of the Bcr-Abl kinase, including the formidable T315I "gatekeeper" mutation that confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[1][2] Its mechanism of action involves binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain, a distinct approach from type I inhibitors that target the active conformation.[3][4] This allows HG-7-85-01 to accommodate the steric hindrance presented by the T315I mutation.[2] Beyond Bcr-Abl, HG-7-85-01 also demonstrates inhibitory activity against other kinases such as PDGFRα, Kit, and Src.[1]
Comparative Efficacy Against BCR-ABL Mutants
The following table summarizes the half-maximal inhibitory concentration (IC50) values of HG-7-85-01 in comparison to other prominent TKIs against wild-type BCR-ABL and a panel of clinically relevant mutants. The data is derived from cellular proliferation assays.
| BCR-ABL Mutant | HG-7-85-01 (IC50 nM) | Imatinib (B729) (IC50 nM) | Dasatinib (B193332) (IC50 nM) | Nilotinib (B1678881) (IC50 nM) | Ponatinib (IC50 nM) | Asciminib (B605619) (IC50 nM) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 | 4.9 |
| T315I | 3 (biochemical) | >10000 | >2000 | >2000 | 11 | N/A |
| G250E | 500 | >10000 | 10 | 150 | 2 | N/A |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 | N/A |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 | N/A |
| E255K | 1000 | >10000 | 100 | 5000 | 5 | N/A |
Signaling Pathways and Experimental Workflows
To understand the context of HG-7-85-01's activity, the following diagrams illustrate the BCR-ABL signaling pathway, a typical experimental workflow for evaluating ABL inhibitors, and a logical comparison of different inhibitor types.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize ABL kinase inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BCR-ABL kinase and its mutants.[8]
Methodology:
-
Reagent Preparation: Recombinant wild-type or mutant BCR-ABL kinase, a suitable substrate peptide, and ATP are prepared in a kinase buffer. The test compound (e.g., HG-7-85-01) is serially diluted.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[9]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.[10]
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.[8]
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation and viability of cells that are dependent on BCR-ABL kinase activity for their growth.[11]
Methodology:
-
Cell Culture and Seeding: Murine hematopoietic cell lines (e.g., Ba/F3) engineered to express either wild-type or mutant forms of human BCR-ABL are cultured in appropriate media. Cells are seeded into 96-well plates.[12]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., HG-7-85-01) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow the compound to exert its effect on cell proliferation.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The plates are incubated for an additional 2-4 hours.
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at approximately 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the data and fitting it to a dose-response curve.[11]
Conclusion
HG-7-85-01 demonstrates significant preclinical efficacy against wild-type and, notably, the T315I mutant of BCR-ABL, a key resistance mutation in CML. Its type II inhibitory mechanism provides a distinct advantage over first and second-generation TKIs for this specific mutation. The provided data and protocols offer a framework for researchers to further evaluate and compare the performance of HG-7-85-01 against other ABL inhibitors in the context of overcoming TKI resistance. Further studies, particularly those directly comparing its efficacy and selectivity against newer agents like asciminib across a broad panel of mutations, will be crucial in fully defining its potential therapeutic utility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of HG-7-85-01 on RET Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational RET kinase inhibitor, HG-7-85-01, with other known RET inhibitors, including pralsetinib, selpercatinib, vandetanib, and cabozantinib. The objective is to offer a clear, data-driven perspective on the potency and selectivity of HG-7-85-01, supported by detailed experimental protocols for validation.
Introduction to RET Kinase Inhibition and HG-7-85-01
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial driver in the development and progression of various cancers, including specific types of thyroid and non-small cell lung cancers. Constitutive activation of RET, through mutations or chromosomal rearrangements, leads to uncontrolled cell proliferation and survival. Therefore, the inhibition of RET kinase activity has emerged as a key therapeutic strategy.
HG-7-85-01 is a type II ATP-competitive inhibitor that has demonstrated potent inhibitory activity against RET kinase. This guide provides an objective comparison of its performance against other established RET inhibitors.
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory activity (IC50) of HG-7-85-01 and its counterparts against RET kinase and other select kinases to provide a comparative view of their potency and selectivity.
| Inhibitor | RET IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Selectivity Profile |
| HG-7-85-01 | 30[1] | KDR (VEGFR2): 20[1] | Selective, with notable activity against KDR. Weak to no inhibition of other kinases (IC50 > 2000 nM)[1]. |
| Pralsetinib | 0.4 (wild-type)[2] | VEGFR2: ~14-fold less potent than RET | Highly selective for RET over other kinases[2]. |
| Selpercatinib | Potent nanomolar inhibitor | >100-fold selective for RET | First-in-class, highly selective RET inhibitor. |
| Vandetanib | 130[3] | VEGFR2: 40, EGFR: 500[3] | Multi-kinase inhibitor targeting RET, VEGFR, and EGFR[3][4]. |
| Cabozantinib | 5.2[5] | MET: 1.3, VEGFR2: 0.035, AXL: 7, KIT: 4.6, FLT3: 11.3, TIE2: 14.3[6][7] | Multi-kinase inhibitor with potent activity against several receptor tyrosine kinases[5][7]. |
RET Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the canonical RET signaling pathway and highlights the mechanism of inhibition by HG-7-85-01 and other ATP-competitive inhibitors. Upon binding of a glial cell line-derived neurotrophic factor (GDNF) ligand and a GFRα co-receptor, RET dimerizes and undergoes autophosphorylation, activating downstream pathways like RAS/MAPK/ERK and PI3K/AKT, which drive cell proliferation and survival. RET inhibitors compete with ATP for binding to the kinase domain, thereby preventing this phosphorylation cascade.
Caption: RET Signaling Pathway and Inhibition by HG-7-85-01.
Experimental Protocols
Detailed methodologies are essential for the validation of the inhibitory effects of compounds like HG-7-85-01. Below are standardized protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase by measuring ADP production.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., HG-7-85-01) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add a solution containing the RET kinase enzyme to each well.
-
Initiate the kinase reaction by adding a solution containing the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.[8][9][10][11][12]
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based RET Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block RET autophosphorylation within a cellular context.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells)
-
Cell culture medium
-
Test compound (e.g., HG-7-85-01)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-RET, anti-total-RET)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the anti-phospho-RET primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-RET antibody to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of RET phosphorylation.[13][14][15][16][17]
Caption: Western Blot Workflow for RET Phosphorylation.
Conclusion
HG-7-85-01 demonstrates potent inhibition of RET kinase, with an IC50 value of 30 nM. Its selectivity profile indicates some off-target activity against KDR (VEGFR2), distinguishing it from the highly selective RET inhibitors Pralsetinib and Selpercatinib, but also differentiating it from the broader multi-kinase activity of Vandetanib and Cabozantinib. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further characterize the inhibitory effects of HG-7-85-01 on RET kinase and its downstream signaling pathways. This comparative guide serves as a valuable resource for making informed decisions in the research and development of novel cancer therapeutics targeting RET.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. ulab360.com [ulab360.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Unveiling the Kinase Cross-Reactivity Profile of HG-7-85-01: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase cross-reactivity profile of HG-7-85-01, a potent, type II ATP-competitive inhibitor. Understanding the selectivity of kinase inhibitors is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes the inhibitory activity of HG-7-85-01 against a panel of kinases, outlines the experimental methodologies for assessing its selectivity, and visualizes key experimental workflows.
HG-7-85-01 is recognized for its high potency against several clinically relevant tyrosine kinases, including c-MET, RON, PDGFRα, Kit, Bcr-Abl, and Src family kinases.[1][2][3][4] As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase domain.[2][3][5] This mechanism can offer a distinct selectivity profile compared to type I inhibitors and may overcome certain drug resistance mutations.[3][5][6] However, like many kinase inhibitors targeting the conserved ATP-binding pocket, off-target interactions are a significant consideration.[1]
Quantitative Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of HG-7-85-01 against a selection of kinases. The data, presented as IC50 (the half-maximal inhibitory concentration), is compiled from various sources and illustrates the inhibitor's potency and selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | Kinase Family | IC50 (nM) | Notes |
| Primary Targets | |||
| c-MET | RTK | Low nM | A primary target often dysregulated in cancer.[1] |
| RON (MST1R) | RTK | Low nM | A primary target often dysregulated in cancer.[1] |
| Bcr-Abl (T315I) | Non-RTK | 3 | Potently inhibits the "gatekeeper" mutation conferring resistance.[5][6] |
| PDGFRα | RTK | Potent | A primary target involved in cell proliferation.[2][3] |
| Kit | RTK | Potent | A primary target in various cancers.[2][3] |
| Potential Off-Targets | |||
| AXL | RTK | High | Potential for high off-target effect.[1] |
| MER | RTK | Moderate | Potential for moderate off-target effect.[1] |
| TYRO3 | RTK | 120 | Potential for moderate off-target effect.[1] |
| KDR (VEGFR2) | RTK | 20 | Potential for off-target effects.[5][6] |
| RET | RTK | 30 | Potential for off-target effects.[5][6] |
| Src Family Kinases | Non-RTK | Potent | Demonstrates activity against members of this family.[4] |
| Other Kinases | - | >2000 | Indicates selectivity for its primary targets.[5][6] |
RTK: Receptor Tyrosine Kinase; Non-RTK: Non-Receptor Tyrosine Kinase. Disclaimer: The quantitative data is illustrative. Researchers should generate their own data for definitive conclusions.[1]
Experimental Protocols
Accurate determination of a kinase inhibitor's cross-reactivity profile relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of HG-7-85-01.
1. Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE or Kinase-Glo®)
This assay directly measures the inhibitory effect of HG-7-85-01 on the enzymatic activity of a panel of purified kinases.[3][7]
-
Objective: To determine the IC50 value of HG-7-85-01 against a wide range of purified kinases.
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of HG-7-85-01 in an appropriate solvent, such as DMSO.[7]
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing different concentrations of HG-7-85-01. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.[7]
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the specific peptide substrate and ATP. The ATP concentration should ideally be close to the Km value for each specific kinase.[7][8]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays like Kinase-Glo® are commonly used, where the light output is inversely proportional to kinase activity.[7]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
2. Competition Binding Assay (e.g., KINOMEscan®)
This assay measures the binding affinity of HG-7-85-01 to a large panel of kinases.
-
Objective: To determine the binding interactions of HG-7-85-01 against a comprehensive panel of human kinases.[1]
-
Methodology:
-
Compound Preparation: Solubilize HG-7-85-01 in 100% DMSO to create a concentrated stock solution. Prepare serial dilutions as required.[1]
-
Binding Assay: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand. The test compound (HG-7-85-01) is then added. If HG-7-85-01 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[1]
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates strong binding of the test compound to the kinase.[1]
-
Data Analysis: Results are typically reported as "percent of control," where a low percentage indicates strong inhibition. From this, a dissociation constant (Kd) or IC50 can be calculated.[1]
-
3. Cellular Thermal Shift Assay (CETSA)
This assay verifies the direct binding of HG-7-85-01 to its targets and potential off-targets in intact cells.[1]
-
Objective: To confirm target engagement of HG-7-85-01 in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with HG-7-85-01 at the desired concentration, alongside a DMSO vehicle control.[1]
-
Heat Challenge: Aliquot the cell suspension and heat the aliquots to a range of temperatures for a set duration using a thermal cycler.[1]
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.[1]
-
Protein Quantification: Quantify the amount of soluble protein at each temperature point, for example, by Western blotting for the specific target protein.[1]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of HG-7-85-01 indicates thermal stabilization and, therefore, direct binding of the compound to the target protein.[1]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the assessment of the cross-reactivity profile of HG-7-85-01.
Caption: Workflow for assessing the kinase cross-reactivity of HG-7-85-01.
Caption: Logical relationship of HG-7-85-01 kinase inhibition and cellular effects.
References
A Comparative Guide to HG-7-85-01 and Other Type II Kinase Inhibitors for Researchers
For Immediate Release: A Detailed Structural and Functional Comparison of Novel and Established Type II Kinase Inhibitors
This guide provides a comprehensive comparison of the investigational type II kinase inhibitor, HG-7-85-01, with other well-established type II inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of kinase signaling and the development of targeted cancer therapies. This document synthesizes preclinical data to offer insights into the structural nuances, inhibitory profiles, and mechanisms of resistance circumvention of these critical therapeutic agents.
Introduction to Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while type II inhibitors, the focus of this guide, bind to and stabilize the inactive "DFG-out" conformation.[1][2] This distinct mechanism of action allows type II inhibitors to often exhibit unique selectivity profiles and, crucially, to inhibit kinase mutants that are resistant to type I inhibitors.[3] A prime example is the T315I "gatekeeper" mutation in the Bcr-Abl kinase, which confers resistance to many first and second-generation inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[4][5]
HG-7-85-01: A Potent Inhibitor of Wild-Type and Mutant Kinases
HG-7-85-01 is a potent, ATP-competitive, type II inhibitor with a unique chemical structure derived from nilotinib (B1678881) and dasatinib.[6] This hybrid design was strategically conceived to overcome resistance mediated by the T315I gatekeeper mutation in Bcr-Abl.[6] Its primary targets include Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[4][7] It also demonstrates inhibitory activity against KDR (VEGFR2) and RET.[8]
Structural Comparison of Binding Modes
Type II inhibitors share a common pharmacophore that enables them to bind to the DFG-out conformation.[9] They typically occupy the ATP binding site and extend into an adjacent hydrophobic pocket that is accessible only in the inactive state.[10] This interaction is stabilized by a conserved set of hydrogen bonds.[9] For instance, Imatinib, a prototypical type II inhibitor, forms key hydrogen bonds with residues in the C-Helix and the DFG-motif of the Abl kinase.[2] The ability of HG-7-85-01 to accommodate the bulkier isoleucine residue of the T315I mutation is a direct consequence of its specific binding mode within the inactive kinase conformation.[6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency of HG-7-85-01 in comparison to other prominent type II inhibitors against wild-type and mutant kinases. The data is presented as half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) in nanomolar (nM).
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01 and Other Type II Inhibitors
| Target Kinase | Mutant | HG-7-85-01 (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |
| Bcr-Abl | Wild-type | 10 - 60[6] | 250 - 600[6] | 0.5 - 3[6] | 15 - 30[6] | 0.3 - 2[6] |
| Bcr-Abl | T315I | 3[3][8] | >10000[6] | >10000 | >10000 | 2[6] |
| KDR (VEGFR2) | Wild-type | 20[3][8] | - | - | - | - |
| RET | Wild-type | 30[3][8] | - | - | - | - |
| Kit | T670I | - | - | - | - | - |
| PDGFRα | T674M | - | - | - | - | - |
| PDGFRα | T674I | - | - | - | - | - |
Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | Bcr-Abl | 60 - 140[7] |
| Ba/F3 | Bcr-Abl-T315I | 60 - 140[7] |
| Ba/F3 | Kit-T670I | Potent Inhibition[7] |
| Ba/F3 | PDGFRα-T674M | Highly Responsive[7] |
| Ba/F3 | PDGFRα-T674I | Highly Responsive[7] |
| Ba/F3 | human c-Src | 190[7] |
| Ba/F3 | T338I Src | 290[7] |
| Ba/F3 | T338M Src | 150[7] |
Signaling Pathway Inhibition
The therapeutic efficacy of kinase inhibitors stems from their ability to block downstream signaling pathways that are critical for cancer cell proliferation and survival. HG-7-85-01 effectively inhibits the constitutively active Bcr-Abl tyrosine kinase, which drives CML by activating the RAS/MAPK and PI3K/AKT pathways.[6]
Inhibition of Bcr-Abl Signaling by HG-7-85-01.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl)
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (e.g., HG-7-85-01) stock solution in DMSO
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Terminate the reaction and measure kinase activity using a suitable detection method.[6]
Workflow for an In Vitro Kinase Inhibition Assay.
Cell Proliferation (MTT) Assay
This assay measures the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl)
-
Cell culture medium
-
Test compound (e.g., HG-7-85-01) stock solution in DMSO
-
MTT solution
-
Solubilization solution
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to quantify the amount of formazan, which is proportional to the number of viable cells.[4]
Conclusion
HG-7-85-01 is a potent type II kinase inhibitor with a compelling profile, particularly its ability to overcome the clinically significant T315I gatekeeper mutation in Bcr-Abl.[3][4] Its broad-spectrum activity against other key oncogenic kinases such as PDGFRα, KIT, and Src further underscores its potential as a valuable research tool and a candidate for further therapeutic development.[7] The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings. The continued investigation of HG-7-85-01 and other novel type II inhibitors is crucial for advancing the field of targeted cancer therapy and addressing the ongoing challenge of drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Dual-Targeting Strategy Shows Promise in Overcoming Resistance in Chronic Myeloid Leukemia Models
A preclinical in vivo study demonstrates that the combination of HG-7-85-01, a type II ATP-competitive inhibitor, and GNF-5, an allosteric inhibitor, yields at least additive anti-leukemic effects against BCR-ABL-driven leukemia. This combination therapy presents a potential strategy to overcome resistance to single-agent tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).
Researchers investigating novel therapeutic approaches for CML have explored a dual-inhibitor strategy targeting the constitutively active BCR-ABL tyrosine kinase, the hallmark of the disease. While TKIs have transformed CML treatment, the emergence of drug resistance, particularly through the T315I "gatekeeper" mutation, remains a significant clinical hurdle. The combination of HG-7-85-01, which targets the ATP-binding site of the ABL kinase, and GNF-5, which binds to the myristoyl pocket leading to an inactive conformation, aims to suppress BCR-ABL activity through two distinct mechanisms, thereby reducing the likelihood of resistance.
In Vivo Efficacy of Combination Therapy
An in vivo study utilizing a murine model of CML demonstrated the enhanced efficacy of the HG-7-85-01 and GNF-5 combination.[1] The study involved injecting immunodeficient mice with 32D cells expressing the p210 BCR-ABL fusion protein and luciferase (32D.p210-luc+). Tumor burden was monitored using bioluminescence imaging.
The results, summarized in the table below, show a marked reduction in tumor burden in mice treated with the combination therapy compared to vehicle control or single-agent treatments.[1]
| Treatment Group | Dosage | Mean Relative Bioluminescence (Day 9) | P-value (vs. Vehicle) |
| Vehicle | - | High | - |
| GNF-5 | 50 mg/kg, once daily | Moderately Reduced | 0.006 |
| HG-7-85-01 | 100 mg/kg, once daily | Significantly Reduced | <0.002 |
| HG-7-85-01 + GNF-5 | 100 mg/kg + 50 mg/kg, once daily | Most Significantly Reduced | 0.0002 |
Data is representative of findings from the described in vivo study.[1]
The combination of HG-7-85-01 and GNF-5 resulted in a statistically significant reduction in leukemic cell proliferation in vivo, suggesting an additive or synergistic effect.[1][2] This approach holds promise for treating both imatinib-sensitive and imatinib-resistant CML.[1]
Mechanism of Action: A Dual-Pronged Attack on BCR-ABL
HG-7-85-01 is a type II ATP-competitive inhibitor that stabilizes the inactive "DFG-out" conformation of the ABL kinase domain. This mechanism allows it to effectively inhibit kinases with the T315I mutation, which confers resistance to many first and second-generation TKIs. GNF-5, on the other hand, is an allosteric inhibitor that binds to the myristate-binding pocket of ABL, inducing a conformational change that locks the kinase in an inactive state. By targeting two distinct sites on the BCR-ABL protein, the combination therapy makes it more difficult for the cancer cells to develop resistance.
Caption: BCR-ABL signaling pathway and points of inhibition by HG-7-85-01 and GNF-5.
Experimental Protocols
In Vivo Xenograft Mouse Model
The in vivo efficacy of the HG-7-85-01 and GNF-5 combination therapy was evaluated using a xenograft mouse model of CML.[1]
-
Cell Line: 32D murine myeloid progenitor cells engineered to express the human p210 BCR-ABL fusion protein and luciferase (32D.p210-luc+).
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains).
-
Cell Implantation: 1 x 10^6 32D.p210-luc+ cells were injected intravenously (i.v.) into each mouse.
-
Baseline Imaging: Two days post-injection, baseline tumor burden was assessed by bioluminescence imaging.
-
Treatment Regimen:
-
Mice were randomized into four groups: Vehicle control, GNF-5 (50 mg/kg), HG-7-85-01 (100 mg/kg), and the combination of GNF-5 and HG-7-85-01 at the same doses.
-
Treatments were administered once daily.
-
The treatment was administered for a total of four consecutive days, followed by imaging on day 6. Treatment was then continued for two additional days with final imaging on day 9.[1]
-
-
Efficacy Assessment:
-
Tumor burden was quantified by measuring the total bioluminescence flux.
-
Statistical analysis (e.g., one-way ANOVA) was used to compare the different treatment groups.[1]
-
Caption: Experimental workflow for the in vivo combination study.
Conclusion
The combination of HG-7-85-01 and GNF-5 demonstrates a promising, rational approach to treating CML and overcoming TKI resistance. The dual-targeting strategy, hitting both the ATP-binding site and an allosteric site on BCR-ABL, shows superior efficacy in preclinical models compared to single-agent therapy. These findings support further investigation of this combination as a potential therapeutic option for CML patients, including those with refractory disease.
References
A Head-to-Head Analysis of Bcr-Abl Inhibitors: HG-7-85-01 vs. Nilotinib
For researchers and drug development professionals in the field of oncology, particularly those focused on Chronic Myeloid Leukemia (CML), the choice of a tyrosine kinase inhibitor (TKI) is critical. This guide provides a side-by-side comparison of two prominent Bcr-Abl inhibitors: the second-generation TKI, nilotinib (B1678881), and the novel type II ATP-competitive inhibitor, HG-7-85-01. This analysis is based on preclinical data to inform research and development decisions.
Mechanism of Action: A Tale of Two Binding Modes
Both nilotinib and HG-7-85-01 target the constitutively active Bcr-Abl tyrosine kinase, the pathogenic driver of CML. However, they achieve this through different binding mechanisms.
Nilotinib is a selective Bcr-Abl tyrosine kinase inhibitor that binds to the ATP-binding site of the kinase domain.[1][2] It is significantly more potent than the first-generation inhibitor, imatinib, and is effective against many imatinib-resistant Bcr-Abl mutations.[3][4] However, nilotinib is ineffective against the T315I "gatekeeper" mutation, a common mechanism of acquired resistance.[5]
HG-7-85-01 , on the other hand, is a type II ATP-competitive inhibitor. This class of inhibitors binds to and stabilizes the inactive "DFG-out" conformation of the kinase. This distinct binding mode allows HG-7-85-01 to effectively inhibit not only the wild-type Bcr-Abl kinase but also the T315I mutant form, which is resistant to nilotinib.[6][7]
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both HG-7-85-01 and nilotinib inhibit this aberrant signaling.
Quantitative Data Presentation: A Comparative Look at Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of HG-7-85-01 and nilotinib against Bcr-Abl and other kinases. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Biochemical IC50 Values against Bcr-Abl Kinase
| Target Kinase | HG-7-85-01 IC50 (nM) | Nilotinib IC50 (nM) |
| Bcr-Abl (Wild-Type) | 10 - 60[8] | < 30[5] |
| Bcr-Abl (T315I) | 3[6][7] | > 800[3] |
Table 2: Cellular IC50 Values against Bcr-Abl Expressing Cell Lines
| Cell Line Expressing | HG-7-85-01 IC50 (nM) | Nilotinib IC50 (nM) |
| Bcr-Abl (Wild-Type) | 60 - 140[6] | 15 - 30[8] |
| Bcr-Abl (T315I) | 60 - 140[6] | > 10,000 |
Table 3: Inhibitory Profile against Other Kinases (Biochemical IC50)
| Target Kinase | HG-7-85-01 IC50 (nM) | Nilotinib IC50 (nM) |
| PDGFRα | Potent Inhibitor[6] | Potent Inhibitor[9] |
| c-Kit | Potent Inhibitor[6] | Potent Inhibitor[9] |
| Src | Potent Inhibitor[6] | No significant activity[3] |
| KDR (VEGFR2) | 20[6][7] | - |
| RET | 30[6][7] | - |
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified Bcr-Abl kinase.
Materials:
-
Purified recombinant Bcr-Abl kinase (wild-type and T315I mutant)
-
Specific peptide substrate (e.g., Abltide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Test compounds (HG-7-85-01, nilotinib) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a reaction tube, combine the purified Bcr-Abl kinase, peptide substrate, and the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the ability of the inhibitors to suppress the proliferation of Bcr-Abl-dependent cells.
Materials:
-
Ba/F3 cells engineered to express wild-type or T315I mutant Bcr-Abl
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (HG-7-85-01, nilotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the Ba/F3 cells into 96-well plates at a predetermined density.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Evaluation
The preclinical evaluation of kinase inhibitors like HG-7-85-01 and nilotinib typically follows a structured workflow.
Conclusion
This comparative guide highlights the key differences between HG-7-85-01 and nilotinib. While both are potent inhibitors of the Bcr-Abl kinase, HG-7-85-01's unique mechanism of action provides a significant advantage in overcoming the clinically relevant T315I resistance mutation. The provided data and protocols serve as a valuable resource for researchers in the rational design and evaluation of next-generation TKIs for CML and other kinase-driven cancers. The selection of an appropriate inhibitor for further investigation will depend on the specific research question, including the focus on overcoming resistance mechanisms.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
A Researcher's Guide to Confirming Apoptosis Induction by HG-7-85-01
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the pro-apoptotic activity of HG-7-85-01, a potent Bcr-Abl tyrosine kinase inhibitor. By comparing its mechanism and available data with established apoptosis inducers, this guide offers the necessary tools to design and execute experiments to confirm and quantify its apoptotic efficacy.
HG-7-85-01 is a selective inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant, which is a common cause of resistance to standard therapies in Chronic Myeloid Leukemia (CML).[1] The primary mechanism of action for Bcr-Abl inhibitors is the induction of apoptosis in cancer cells dependent on the Bcr-Abl signaling pathway for their survival and proliferation.[1] This guide outlines the signaling pathway of HG-7-85-01, compares its expected apoptotic potential with other well-known inducers, and provides detailed protocols for experimental validation.
Comparison of Apoptosis-Inducing Agents
While comprehensive, publicly available quantitative data on the direct apoptotic effects of HG-7-85-01 is limited, its mechanism of action as a potent Bcr-Abl inhibitor allows for a theoretical comparison with other inhibitors in this class, such as Imatinib and Ponatinib, as well as the broad-spectrum kinase inhibitor Staurosporine. The following table summarizes reported apoptosis induction data for these alternative compounds. Researchers are encouraged to use the provided protocols to generate analogous data for HG-7-85-01 to complete this comparison.
| Compound | Cell Line | Concentration | Treatment Time | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | IC50 for Apoptosis (nM) |
| HG-7-85-01 | K562 | User-defined | User-defined | User-defined | User-defined | User-defined |
| Imatinib | K562 | 1 µM | 48 h | ~45% (Sub-G1 population) | Significant increase in cleaved caspase-3 | Not explicitly stated for apoptosis |
| Ponatinib | K562 | 0.73 nM | 72 h | >60% | Not explicitly stated | IC50 for viability ~0.46 nM |
| Staurosporine | MCF-7 | 2 µM | 12 h | Significant increase | Not explicitly stated | Not explicitly stated |
| Staurosporine | U-937 | 1 µM | 24 h | Significant increase | Activation of caspase-3 | Not explicitly stated |
Note: The data presented for Imatinib, Ponatinib, and Staurosporine are derived from various studies and may not be directly comparable due to differences in experimental conditions. This table serves as a reference for the expected range of activity for apoptosis-inducing compounds.
Signaling Pathway of HG-7-85-01-Induced Apoptosis
HG-7-85-01 functions as a type II ATP-competitive inhibitor of the Bcr-Abl kinase. By binding to the inactive "DFG-out" conformation of the kinase domain, it prevents ATP binding and subsequent phosphorylation of downstream substrates. This blockade of the constitutively active Bcr-Abl signaling cascade leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-xL) and the activation of pro-apoptotic pathways, ultimately culminating in programmed cell death.
Caption: HG-7-85-01 inhibits the Bcr-Abl pathway, leading to apoptosis.
Experimental Workflow for Confirming Apoptosis
To rigorously confirm and quantify apoptosis induced by HG-7-85-01, a systematic experimental approach is recommended. The following workflow outlines the key steps from cell culture to data analysis.
References
A Head-to-Head Comparison of HG-7-85-01 and Dasatinib for Preclinical Research
This guide provides a detailed, objective comparison of the preclinical profiles of two potent tyrosine kinase inhibitors (TKIs), HG-7-85-01 and dasatinib (B193332). Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies for core assays, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.
Executive Summary
HG-7-85-01 is a type II ATP-competitive inhibitor notable for its efficacy against wild-type and gatekeeper mutant forms of several oncogenic kinases, including Bcr-Abl, PDGFRα, and Kit.[1][2][3] Its distinct mechanism of binding to the inactive "DFG-out" conformation allows it to overcome resistance mutations that affect type I inhibitors.[1][3][4] Dasatinib is a second-generation TKI that functions as a multi-targeted inhibitor of Bcr-Abl and Src family kinases, among others.[5][6][7] It is a potent inhibitor that binds to both the active and inactive conformations of the ABL kinase domain, providing efficacy against many imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation.[5][8] This guide presents a comparative analysis of their biochemical potency, cellular activity, and mechanistic actions based on available preclinical data.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory activities of HG-7-85-01 and dasatinib from biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Target Kinase | Mutant | HG-7-85-01 (IC50 nM) | Dasatinib (IC50 nM) | Notes |
| Bcr-Abl | T315I | 3[2][4][9] | >10000[10] | HG-7-85-01 is highly potent against the T315I gatekeeper mutation, a common mechanism of resistance to dasatinib.[1][4] |
| Bcr-Abl | Wild-type | 10 - 60[10] | 0.5 - 3[10] | Dasatinib is more potent against wild-type Bcr-Abl in biochemical assays. |
| Bcr-Abl | G250E | 500[10] | 10[10] | Dasatinib shows higher potency against this mutant. |
| Bcr-Abl | Q252H | 800[10] | 5[10] | Dasatinib shows higher potency against this mutant. |
| Bcr-Abl | Y253F | 600[10] | 15[10] | Dasatinib shows higher potency against this mutant. |
| Bcr-Abl | E255K | 1000[10] | 100[10] | Dasatinib shows higher potency against this mutant. |
| KDR (VEGFR2) | Wild-Type | 20[2][4][9] | Not specified | HG-7-85-01 shows activity against KDR. |
| RET | Wild-Type | 30[2][4][9] | Not specified | HG-7-85-01 shows activity against RET. |
| Src | Wild-Type | Not specified | <1[11] | Dasatinib is a highly potent Src inhibitor.[12] |
| c-Kit | Wild-Type | Not specified | <30[12] | Both compounds inhibit c-Kit.[2][13] |
| PDGFRβ | Wild-Type | Not specified | <30[12] | Both compounds inhibit PDGFR family kinases.[2][13] |
Table 2: Cellular Proliferation Inhibition (IC50/EC50, nM)
| Cell Line | Expressed Kinase(s) | HG-7-85-01 (IC50/EC50 nM) | Dasatinib (IC50/EC50 nM) | Notes |
| Ba/F3 | Bcr-Abl (non-mutant) | 60 - 140[2] | Not specified | Both inhibitors are effective against cells expressing wild-type Bcr-Abl. |
| Ba/F3 | Bcr-Abl-T315I | 60 - 140[2] | Not specified | HG-7-85-01 maintains potency against the T315I mutant in cellular models. |
| Ba/F3 | Kit-T670I | Potent Inhibition[2] | Not specified | HG-7-85-01 is effective against this Kit gatekeeper mutation. |
| Ba/F3 | PDGFRα-T674M/I | Highly Responsive[2] | Not specified | HG-7-85-01 shows efficacy against these PDGFRα gatekeeper mutations. |
| Ba/F3 | c-Src | 190[2] | Not specified | HG-7-85-01 demonstrates activity against Src-driven cell proliferation. |
| Melanoma Cell Lines | Various | Not applicable | Growth inhibition observed in 3 of 5 cell lines[12] | Dasatinib has shown preclinical activity in solid tumors.[12] |
Mechanism of Action
HG-7-85-01 is a type II kinase inhibitor that specifically binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[1][3][4] This binding mode prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[4] This mechanism is particularly effective against kinases with gatekeeper mutations, such as the T315I mutation in Bcr-Abl, which sterically hinder the binding of type I inhibitors.[1][9]
Dasatinib is a type I inhibitor that binds to the ATP-binding site of kinases in both their active and inactive conformations.[5][8] This dual binding capability contributes to its high potency and its ability to inhibit a broader range of Bcr-Abl mutations compared to first-generation inhibitors like imatinib.[5] Beyond Bcr-Abl, dasatinib potently inhibits Src family kinases, c-KIT, PDGFRβ, and Eph receptors, leading to the disruption of multiple oncogenic signaling pathways.[5][8]
Signaling Pathway Diagrams
Caption: HG-7-85-01 Mechanism of Action.
Caption: Dasatinib's Multi-Targeted Inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize kinase inhibitors like HG-7-85-01 and dasatinib are provided below.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Protein Expression and Purification: Recombinant wild-type and mutant kinase domains are expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).[10]
-
Compound Preparation: A serial dilution of the test compound (e.g., HG-7-85-01 or dasatinib) is prepared in an appropriate solvent (e.g., DMSO) and then further diluted into the assay buffer.[4]
-
Reaction Setup: The assay is typically conducted in a 96- or 384-well plate format.[10] Each well contains the purified kinase, a specific peptide substrate, and ATP.[10]
-
Compound Incubation: The diluted inhibitor or vehicle control (DMSO) is added to the wells containing the purified kinase and pre-incubated to allow for inhibitor binding.[1][4]
-
Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[4][10] The reaction is then terminated by adding a stop solution.[10]
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using radiolabeled ATP (³³P) or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).[1][7]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[10]
Caption: In Vitro Kinase Assay Workflow.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Ba/F3 cells engineered to express specific kinases) are cultured in appropriate media.[10]
-
Compound Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of the test compound or vehicle control.[10]
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow the compound to exert its effect on cell proliferation.[10]
-
Viability Assessment: Cell viability is measured. For an MTT assay, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells reduce the MTT to formazan (B1609692), which is then solubilized. The absorbance of the formazan solution is measured at 570 nm.[1] Alternatively, a luminescent cell viability assay (e.g., CellTiter-Glo®) can be used, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 or EC50 value is determined by fitting the data to a dose-response curve.[1]
Conclusion
Both HG-7-85-01 and dasatinib are potent kinase inhibitors with distinct preclinical profiles. Dasatinib demonstrates broad-spectrum activity and high potency against wild-type Bcr-Abl and many of its mutants, making it a valuable therapeutic agent.[5][6] However, its efficacy is limited against the T315I gatekeeper mutation.[5] HG-7-85-01, through its type II inhibitory mechanism, effectively targets this and other gatekeeper mutations that confer resistance to type I inhibitors.[1][4][9] The choice between these inhibitors in a research or preclinical setting will depend on the specific molecular context, particularly the presence of known resistance mutations. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Analysis of HG-7-85-01's Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound HG-7-85-01 with established cell cycle inhibitors, focusing on their effects on cell cycle progression. The information is intended to support research and development efforts in oncology and related fields.
Introduction to HG-7-85-01
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor. Its primary targets include the BCR-ABL fusion protein (both wild-type and the T315I mutant), PDGFRα, KIT, Src, KDR, and RET kinases. A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest, particularly in cells dependent on these kinases for their growth and survival.
Comparative Analysis of Cell Cycle Arrest
This section compares the effects of HG-7-85-01 on cell cycle distribution with that of other kinase inhibitors known to induce cell cycle arrest. While direct quantitative data for HG-7-85-01 is not publicly available, its known mechanism of action through BCR-ABL inhibition suggests a G1 phase arrest. Data from other BCR-ABL inhibitors and the well-characterized CDK4/6 inhibitors, Palbociclib and Abemaciclib, are presented for comparison.
Table 1: Quantitative Comparison of Cell Cycle Distribution
| Compound | Target(s) | Cell Line | Treatment Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HG-7-85-01 | BCR-ABL, PDGFRα, KIT, Src | BCR-ABL expressing cells | Not specified | G0/G1 Arrest (Qualitative) | Decrease | Decrease |
| ND-09 (BCR-ABL Inhibitor) | BCR-ABL | K562 | Control | 20.61 ± 1.26 | Not specified | Not specified |
| K562 | 6.25 µM | 35.31 ± 1.37 | Not specified | Not specified | ||
| Palbociclib | CDK4/6 | MCF-7 | Not specified | G1 Arrest (Qualitative) | Decrease | Decrease |
| Abemaciclib | CDK4/6 | A549 | Control (24h) | 63.1 ± 2.77 | Not specified | Not specified |
| A549 | Abemaciclib (24h) | 73.1 ± 3.47 | Not specified | Not specified | ||
| MCF-7 | Control (48h) | 52.33 ± 2.36 | Not specified | Not specified | ||
| MCF-7 | Abemaciclib (48h) | 61.14 ± 4.99 | Not specified | Not specified |
Note: The data for ND-09 is presented as a representative example of a BCR-ABL inhibitor's effect on the cell cycle in K562 cells, a relevant model for HG-7-85-01's primary target.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified G1/S transition pathway and points of inhibitor action.
Caption: Workflow for assessing compound effects on cell cycle distribution.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps to quantify cell cycle distribution following treatment with HG-7-85-01 or comparator compounds.
Materials:
-
Cell line of interest (e.g., K562 for BCR-ABL positive leukemia)
-
Complete cell culture medium
-
HG-7-85-01 and comparator compounds
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will not lead to over-confluence by the end of the experiment.
-
Compound Treatment: Treat cells with various concentrations of HG-7-85-01, comparator compounds, and a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Transfer cells to flow cytometry tubes.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression of key cell cycle proteins, such as Cyclin D1 and CDK4, following compound treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to the cell cycle analysis)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH. Repeat the process for other proteins of interest (e.g., CDK4).
Safety Operating Guide
Proper Disposal of HG-7-85-01-Decyclopropane: A Procedural Guide
Disclaimer: No specific public data exists for a chemical compound named "HG-7-85-01-Decyclopropane." This name may be an internal designation or a hypothetical substance. The following procedures are based on general best practices for the safe handling and disposal of novel or uncharacterized research chemicals, which should always be treated as potentially hazardous.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[2][3]
This guide provides essential safety and logistical information for the proper disposal of the hypothetical research chemical this compound.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, a thorough risk assessment is mandatory.[4] Given the unknown nature of this compound, it must be treated as a hazardous substance.
1.1 Required Personal Protective Equipment (PPE) Personnel handling the waste must use appropriate PPE to prevent exposure through inhalation, skin contact, or eye contact.[5][6]
-
Respiratory Protection: A respirator appropriate for chemical vapors should be used.[7] The specific type will depend on the potential volatility of the compound.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[8]
-
Body Protection: A chemically impervious suit or apron over a lab coat is necessary to protect the skin.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential.[7] Always check glove compatibility and breakthrough times if specific solvent information is available.[4]
-
Footwear: Closed-toe shoes, preferably safety boots, are required.[7]
Section 2: Waste Segregation and Container Management
Proper segregation and containment are critical to prevent dangerous reactions and ensure safe disposal.
2.1 Waste Segregation
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[9][10] Mixing incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases.
-
Separate Waste Streams: Keep solid and liquid waste forms in separate, designated containers.
2.2 Container Requirements
-
Compatibility: Waste containers must be made of a material compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.[2][11]
-
Condition: Containers must be in good condition, free of leaks or damage, and have a secure, tight-fitting lid.[3]
-
Secondary Containment: Always place waste containers in a secondary container, such as a plastic tub, to contain any potential spills or leaks.[1][12]
Section 3: Waste Labeling and Storage
Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel.
3.1 Labeling Procedure All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[12] The label must include the following information:[9][11][13][14]
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[9]
-
Composition: For mixtures, list all chemical constituents and their approximate percentages, which must add up to 100%.[9]
-
Hazard Identification: Check all applicable hazard properties (e.g., flammable, corrosive, reactive, toxic). If the hazards are not fully known, this should be indicated.[1][14]
-
Generator Information: The name of the principal investigator, department, and laboratory location (building and room number).[9]
3.2 Storage Guidelines
-
Designated Area: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][16]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[2]
-
Segregation: Store incompatible wastes separately, using physical barriers if necessary.[3]
-
Container Closure: Keep waste containers closed at all times except when adding waste.[9]
Section 4: Disposal Plan
The disposal of hazardous chemical waste must be handled by trained professionals.
4.1 Step-by-Step Disposal Procedure
-
Characterize Waste: Document all known properties of this compound on a waste profile sheet. If properties are unknown, indicate this clearly.
-
Ensure Proper PPE: Before handling, all personnel must be wearing the required PPE as outlined in Section 1.1.
-
Segregate and Contain: Collect waste this compound in a dedicated, compatible, and properly sealed container. Do not mix with other wastes.[10]
-
Label Container: Immediately label the container with a hazardous waste tag containing all information specified in Section 3.1.[12]
-
Store Safely: Place the labeled container in a designated and properly ventilated secondary containment area away from incompatible materials.[3]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary documentation.
-
Maintain Records: Keep a record of the waste generated, its characterization, and disposal date for regulatory compliance.
Data and Protocols
Table 1: Hypothetical Waste Profile for this compound
This table presents example data that would be required for a hazardous waste disposal manifest. Actual values must be determined through analysis.
| Parameter | Value | Method/Notes |
| Chemical Name | This compound | N/A |
| Physical State | Liquid | Visual Inspection |
| pH | 6.5 - 7.5 | pH meter or litmus (B1172312) paper |
| Flash Point | > 140°F / 60°C (Assumed) | Treat as flammable until tested |
| Major Constituents (%) | This compound (>95%)Toluene (<5%)Water (<1%) | Based on synthesis/process knowledge |
| Hazard Class | Toxic, Flammable (Assumed) | Assume multiple hazards until proven otherwise.[1][14] |
| Container Type | 4L Amber Glass Bottle (Plastic-Coated) | Ensure chemical compatibility.[16] |
| Accumulation Start Date | YYYY-MM-DD | Date first waste was added to the container.[13] |
Experimental Protocol: Waste Compatibility Spot Test
This protocol is a general procedure to test for hazardous reactions before bulking compatible waste streams. It should only be performed by trained personnel in a controlled environment like a fume hood.[17]
Objective: To determine the compatibility of two different hazardous waste streams before mixing them for disposal.[18]
Materials:
-
Personal Protective Equipment (PPE) as specified in Section 1.1.
-
Glass vials or test tubes.
-
Pipettes or droppers.
-
Waste Stream A (e.g., this compound).
-
Waste Stream B (a different waste stream).
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure inside a certified chemical fume hood.
-
Sample Collection: Using a clean pipette, transfer approximately 1-2 mL of Waste Stream A into a clean glass vial.
-
Addition of Second Waste: Using a different clean pipette, slowly add 1-2 mL of Waste Stream B to the same vial.
-
Observation: Carefully observe the mixture for any signs of a reaction, including:
-
Gas evolution (bubbles, fumes).
-
Temperature change (use a non-contact thermometer or carefully touch the outside of the vial).
-
Precipitation or solidification.
-
Color change.
-
Fire or explosion.
-
-
Documentation: Record all observations.
-
Interpretation:
-
Compatible: If no reaction is observed after several minutes, the wastes may be compatible.
-
Incompatible: If any reaction is observed, the wastes are incompatible and must not be mixed. They must be disposed of in separate containers.
-
-
Cleanup: Dispose of the test mixture and any contaminated materials as hazardous waste.
Visualizations
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. hazchemsafety.com [hazchemsafety.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. falseguridad.com [falseguridad.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. sjsu.edu [sjsu.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 13. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 14. actenviro.com [actenviro.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling HG-7-85-01-Decyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of HG-7-85-01-Decyclopropane. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of this potent kinase inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure the accuracy of experimental results.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Hygroscopicity: The compound may be hygroscopic. It is recommended to store it in a desiccator and handle it in a dry environment to prevent degradation.[1]
Storage Conditions
The stability of this compound is dependent on proper storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | -20°C | Up to 1 month | Prepare fresh from the stock solution as needed. |
Disposal Plan
Dispose of all waste containing this compound in accordance with your institution's chemical waste disposal procedures.[1] Do not dispose of it down the drain or in regular trash. All contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of HG-7-85-01.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
